5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXBSCLEZDMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Core Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data and predictive insights, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
Quantitative data regarding the fundamental physicochemical properties of this compound are limited. The following table summarizes available predicted values and data for structurally related analogs to provide a foundational understanding. The 1H-pyrrolo[2,3-b]pyridine core is also known as 7-azaindole.
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₈H₅ClN₂O₂ | - | - |
| Molecular Weight | 196.59 g/mol | - | - |
| Predicted pKa | 12.97 ± 0.40 | Predicted for 5-chloro-7-azaindole[1] | The carboxylic acid moiety will introduce an acidic pKa. The pyrrole NH is weakly acidic, and the pyridine nitrogen is basic. |
| Predicted XLogP3 | 1.8 | Calculated for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | This value for a structural isomer suggests moderate lipophilicity. |
| Solubility | Likely enhanced over indole analogs | Inferred from studies on azaindoles[2] | The presence of the pyridine nitrogen generally increases aqueous solubility compared to the corresponding indole.[2] |
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Derivatives of this scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]
FGFR Signaling Pathway
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[3] The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The 1H-pyrrolo[2,3-b]pyridine moiety often serves as a hinge-binding element in inhibitors targeting the ATP-binding site of kinases like FGFR.[2]
Below is a diagram illustrating the major downstream pathways activated by FGFR.
Caption: Overview of the FGFR signaling cascade.
Experimental Protocols
Proposed Synthetic Workflow
This proposed synthesis starts from a commercially available substituted pyridine and builds the fused pyrrole ring, followed by the introduction of the carboxylic acid functionality.
Caption: Proposed synthetic workflow for the target compound.
Detailed Methodologies (Adapted from Analogous Syntheses)
Step 3: Synthesis of 5-chloro-7-azaindole (Adapted from a known procedure[1])
This step involves the formation of the core bicyclic ring system.
-
Reaction Setup: In a double-jacketed reactor under a nitrogen atmosphere, add 4-(2-amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol (1 equivalent), N-methylpyrrolidone (approx. 4.8 mL per gram of starting material), and water (approx. 5.2 mL per gram of starting material).[1]
-
Heating and Vacuum: Heat the mixture to 75-80 °C. Apply a vacuum of approximately 350 mbar.[1]
-
Base Addition: Slowly add a 28% aqueous solution of sodium hydroxide (approx. 3.4 mL per gram of starting material) dropwise over 30-45 minutes, maintaining the temperature at 75-80 °C.[1]
-
Reaction and Distillation: Stir the mixture overnight at 78-81 °C. During this time, the acetone byproduct is distilled off. The reaction volume should be kept constant by the continuous addition of water.[1]
-
Workup: Cool the reaction mixture to 50-55 °C and add toluene. Stir the two-phase mixture and then allow the layers to separate. Extract the aqueous layer multiple times with toluene.[1]
-
Purification: Combine the organic layers, wash with water, and then concentrate to dryness. The crude product can be recrystallized from toluene to yield 5-chloro-7-azaindole.[1]
Step 4: Carboxylation (General Procedure)
The introduction of the carboxylic acid at the C6 position is a critical and often challenging step. A potential method involves lithiation followed by quenching with carbon dioxide.
-
Protection: The pyrrole nitrogen of 5-chloro-7-azaindole would likely require protection (e.g., with a BOC group) prior to lithiation.
-
Lithiation: Treat the protected intermediate with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This would selectively deprotonate the C6 position.
-
Carboxylation: Quench the lithiated intermediate by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.
-
Deprotection and Workup: Acidify the reaction mixture to protonate the carboxylate and remove the protecting group. The final product would then be isolated and purified, likely via crystallization or chromatography.
References
An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key heterocyclic molecule with applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from the readily available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a four-step sequence commencing with 7-azaindole:
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N-Oxidation: Protection of the pyridine nitrogen via N-oxide formation to direct subsequent electrophilic substitution.
-
Chlorination: Regioselective chlorination at the C6 position of the 7-azaindole N-oxide.
-
Formylation: Introduction of a formyl group at the C6 position, which will serve as a precursor to the carboxylic acid.
-
Oxidation: Conversion of the aldehyde functionality to the final carboxylic acid.
This strategy leverages established methodologies for the functionalization of the 7-azaindole core to achieve the desired substitution pattern.
Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 1-oxide
This procedure outlines the N-oxidation of 7-azaindole, a critical step for activating the pyridine ring for subsequent functionalization.
Methodology:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridine 1-oxide.
Step 2: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 1-oxide
This step describes the regioselective chlorination of the 7-azaindole N-oxide at the C6 position.
Methodology:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine 1-oxide (1 equivalent) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1-1.2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine 1-oxide.
Step 3: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
This protocol details the introduction of a formyl group at the C6 position. This is a proposed step based on standard formylation reactions of similar heterocyclic N-oxides.
Methodology (Vilsmeier-Haack type reaction):
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In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (2-3 equivalents) to anhydrous N,N-dimethylformamide (DMF) and stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 1-oxide (1 equivalent) in DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent.
-
Dry the organic extracts, concentrate, and purify by column chromatography to obtain 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Step 4: Synthesis of this compound
This final step involves the oxidation of the aldehyde to the target carboxylic acid.
Methodology:
-
Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1 equivalent) in a suitable solvent mixture, such as tert-butanol and water.
-
Add an oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene. A common method involves using sodium dihydrogen phosphate as a buffer.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite) if KMnO₄ was used.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes typical yields for the key transformations in the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine 1-oxide | m-CPBA | 85-95% |
| 2 | 1H-pyrrolo[2,3-b]pyridine 1-oxide | 5-Chloro-1H-pyrrolo[2,3-b]pyridine 1-oxide | NCS | 70-80% |
| 3 | 5-Chloro-1H-pyrrolo[2,3-b]pyridine 1-oxide | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | POCl₃, DMF | 50-60% (Estimated) |
| 4 | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | This compound | KMnO₄ or NaClO₂ | 70-90% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic pathway described.
Caption: Synthetic pathway to this compound.
Navigating the Structural Elucidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a derivative of the versatile 7-azaindole scaffold, represents a compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors. The strategic placement of a chloro substituent and a carboxylic acid group can profoundly influence the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including a proposed synthetic pathway, detailed experimental protocols, and predicted spectroscopic data to aid in its characterization.
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of substituted 7-azaindoles. A potential starting material is a suitably substituted pyridine derivative that can be elaborated to form the fused pyrrole ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Approach
The following is a generalized experimental protocol based on common synthetic strategies for similar 7-azaindole derivatives. Specific reagents and conditions may require optimization.
Step 1: Synthesis of a 2-amino-3-halo-5-chloropyridine derivative
A commercially available dihalopyridine can be selectively aminated to introduce the nitrogen atom required for the pyrrole ring formation.
Step 2: Introduction of the Pyrrole Ring Precursor via Sonogashira Coupling
To a solution of the 2-amino-3-halo-5-chloropyridine derivative in a suitable solvent (e.g., a mixture of dioxane and water), a terminal alkyne (e.g., trimethylsilylacetylene) is added. The reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). The reaction mixture is heated under an inert atmosphere until completion.
Step 3: Cyclization to form the 7-Azaindole Core
The resulting alkyne intermediate is subjected to cyclization. This is often achieved by removing the silyl protecting group (if used) with a fluoride source (e.g., TBAF) followed by treatment with a base (e.g., potassium tert-butoxide) in a suitable solvent like DMF or NMP at elevated temperatures.
Step 4: Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at the 6-position can be introduced through various methods. One approach involves the protection of the pyrrole nitrogen, followed by directed ortho-metalation using a strong base (e.g., n-butyllithium) and subsequent quenching with carbon dioxide. Alternatively, if a suitable precursor with a handle at the 6-position (e.g., a methyl group) is carried through the synthesis, it can be oxidized to the carboxylic acid using a strong oxidizing agent (e.g., KMnO₄).
Step 5: Deprotection and Purification
Finally, any protecting groups are removed under appropriate conditions. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of the target compound relies on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (N-H) | 11.5 - 12.5 | br s | - |
| H2 | 7.5 - 7.8 | d | ~2.5 |
| H3 | 6.5 - 6.8 | d | ~2.5 |
| H4 | 8.0 - 8.3 | s | - |
| COOH | 13.0 - 14.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C2 | 125 - 130 |
| C3 | 100 - 105 |
| C3a | 145 - 150 |
| C4 | 130 - 135 |
| C5 | 120 - 125 |
| C6 | 140 - 145 |
| C7a | 150 - 155 |
| COOH | 165 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H stretch (Pyrrole) | 3200 - 3400 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C and C=N stretches (Aromatic) | 1550 - 1620 | Medium |
| C-Cl stretch | 700 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative to ¹²C, ³⁵Cl) | Predicted Fragmentation Pathway |
| [M]+• | 196 | Molecular Ion |
| [M-OH]+ | 179 | Loss of hydroxyl radical |
| [M-COOH]+ | 151 | Loss of carboxylic acid radical |
| [M-Cl]+ | 161 | Loss of chlorine radical |
Logical Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the structural elucidation of a novel compound.
Conclusion
An In-depth Technical Guide on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and Its Isomers
A Note on Isomer Availability: Information regarding the specific isomer 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is limited in publicly available scientific literature. However, its structural isomer, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, is well-documented. This guide will focus on the chemical and biological profile of the 1H-pyrrolo[2,3-b]pyridine core, with specific data presented for the 4-carboxylic acid isomer as a representative of this class of compounds. Both the 6-carboxylic acid and 4-carboxylic acid isomers share the same molecular formula and molecular weight.
Core Compound Properties
The fundamental characteristics of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-carboxylic acid isomers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 196.59 g/mol | [1][2][3] |
| IUPAC Name (4-isomer) | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| CAS Number (4-isomer) | 1015610-55-5 | [1] |
| Canonical SMILES (4-isomer) | C1=CNC2=C1C(=C(C=N2)Cl)C(=O)O |
Biological Significance and Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases and enzymes, making them promising candidates for the development of novel therapeutics.
2.1. Inhibition of Fibroblast Growth Factor Receptor (FGFR)
A prominent application of 1H-pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Fibroblast Growth Factor Receptors (FGFRs).[4][5] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[6] Aberrant activation of this pathway is implicated in the progression of various cancers.[4][5] Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFR1, 2, and 3.[4][5] For instance, certain derivatives have demonstrated significant anti-proliferative activity in cancer cell lines and induced apoptosis.[4][5]
2.2. Inhibition of Phosphodiesterase 4B (PDE4B)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[7] PDE4B is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (camp), a key second messenger in inflammatory processes. Inhibition of PDE4B is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[7]
2.3. Other Therapeutic Potential
The broader class of pyrrolopyridines has been associated with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties, highlighting the therapeutic potential of this heterocyclic system.
Signaling Pathway
The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine derivatives involves the modulation of the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The key pathways activated include the Ras-MAPK pathway, which governs cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[6][8]
Experimental Protocols
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various established chemical routes.[9] A representative synthetic approach for a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, is detailed below, which illustrates a common strategy for functionalizing this scaffold.[10]
Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
-
Protection of the Pyrrole Nitrogen: 4-chloro-1H-pyrrolo[2,3-b]pyridine is first protected, for example, with a triisopropylsilyl (TIPS) group to prevent side reactions at the nitrogen atom.
-
Lithiation: The protected compound is dissolved in an appropriate solvent like tetrahydrofuran and cooled to a low temperature (e.g., -78°C). A strong base, such as s-butyllithium, is then added to deprotonate the 5-position of the ring, creating a reactive lithiated intermediate.
-
Formylation: An electrophile, in this case, N,N-dimethylformamide (DMF), is added to the reaction mixture. The lithiated intermediate attacks the carbonyl carbon of DMF, leading to the formation of an aldehyde precursor.
-
Deprotection and Workup: The reaction is quenched, and the protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrogen chloride). The crude product is then purified, for instance, by filtration and washing to yield the desired 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[10]
Quantitative Data
The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h from a referenced study) against various FGFR isoforms.[4][5]
| Target | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data for a specific derivative, not 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
This data illustrates the potential for developing potent and selective kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Further structure-activity relationship (SAR) studies can optimize the potency and selectivity of these compounds for specific therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
The Biological Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold, a core component of several potent kinase inhibitors. While direct biological data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its simple derivatives are limited in publicly available literature, the broader class of 5-chloro-7-azaindole compounds has shown significant therapeutic potential. This is exemplified by the FDA-approved drug pexidartinib, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) that contains the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core. This guide will focus on the well-documented biological activity of pexidartinib and related compounds to illuminate the therapeutic promise of this chemical scaffold.
Kinase Inhibitory Profile
Derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key protein kinases involved in cell signaling, proliferation, and survival. The primary target of many of these derivatives is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the differentiation and function of macrophages.[1][2][3]
Pexidartinib (PLX3397), a notable example, is a potent and selective ATP-competitive inhibitor of CSF-1R.[4] It also exhibits inhibitory activity against other related kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3), particularly in its mutated form (FLT3-ITD).[5][6] The inhibitory concentrations (IC50) for pexidartinib against these and other kinases are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Pexidartinib (PLX3397) | CSF-1R (cFMS) | 20 | Cellular Assay |
| c-Kit | 10 | Cellular Assay | |
| FLT3 | 160 | Cellular Assay | |
| FLT3-ITD | 18 | Biochemical Assay | |
| KDR (VEGFR2) | 440 | Biochemical Assay | |
| LCK | 860 | Biochemical Assay | |
| FLT1 (VEGFR1) | 880 | Biochemical Assay | |
| TRKC | 890 | Biochemical Assay |
Data compiled from multiple sources.[4][7][8][9]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for pexidartinib and related 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of CSF-1R signaling.[1] Binding of the ligand CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are critical for the proliferation, survival, and differentiation of macrophages.[1] By competitively binding to the ATP-binding pocket of the CSF-1R kinase domain, pexidartinib prevents this autophosphorylation and blocks the subsequent downstream signaling.[1]
This inhibition of CSF-1R signaling has significant implications in oncology, particularly in the context of the tumor microenvironment. Tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling, often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[2] By depleting or reprogramming these TAMs, CSF-1R inhibitors like pexidartinib can enhance anti-tumor immunity.[2][7]
Below is a diagram illustrating the CSF-1R signaling pathway and the point of inhibition by pexidartinib.
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives like pexidartinib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common non-radiometric method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., CSF-1R)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the purified recombinant kinase to each well, except for the negative control.
-
Initiate the kinase reaction by adding a master mix containing the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay (MTS Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., TGCT cells)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 96 hours).[10]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium compound into a colored formazan product by viable cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Derivatives of this compound
While the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore, as demonstrated by pexidartinib, there is a notable lack of publicly available biological data for derivatives specifically functionalized with a carboxylic acid at the 6-position. This suggests that this compound may primarily serve as a versatile building block for further chemical elaboration in drug discovery programs. The carboxylic acid moiety provides a convenient handle for the synthesis of a wide array of derivatives, such as amides and esters, which can be explored for their potential as kinase inhibitors or for other therapeutic applications.
Conclusion
Derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold represent a promising class of compounds with significant biological activity, particularly as kinase inhibitors. The clinical success of pexidartinib validates the therapeutic potential of this core structure, primarily through the potent and selective inhibition of CSF-1R. The detailed understanding of its mechanism of action and the associated signaling pathways provides a solid foundation for the future design and development of novel therapeutics based on this scaffold. While the biological activities of this compound derivatives remain to be fully elucidated in the public domain, the chemical tractability of the carboxylic acid group makes it an attractive starting point for the synthesis of new chemical entities with potentially valuable pharmacological profiles. Further research into this specific subclass of compounds is warranted to explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, also known as 5-chloro-7-azaindole-6-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. The presence of a chlorine atom and a carboxylic acid group provides key handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, derivatization, and the biological activities of its analogues, particularly as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).
Synthesis of the Core Scaffold
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted 7-azaindoles. A common strategy involves the initial construction of the 7-azaindole core, followed by regioselective functionalization. A key intermediate is 5-chloro-7-azaindole.
Proposed Synthesis of this compound
The proposed synthesis starts from the commercially available 7-azaindole. The route involves protection of the pyrrole nitrogen, followed by regioselective chlorination at the C5 position, subsequent carboxylation at the C6 position, and final deprotection.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for the Synthesis of 5-Chloro-7-azaindole (Key Intermediate)
A multi-step synthesis for 5-chloro-7-azaindole has been described in the patent literature (CN106279156A). The following is a generalized experimental protocol based on the disclosed steps.
Step 1: Synthesis of a Siliceous Organolithium Reagent In a 250mL three-necked flask purged with nitrogen for 2 hours, a dilithium initiator is added under a nitrogen atmosphere. Bromotrimethylsilane is then added dropwise at a controlled temperature of 10°C, with the molar ratio of dilithium initiator to bromotrimethylsilane being approximately 0.9-1:1. The mixture is stirred for 3 hours. After the reaction, the mixture is washed with deionized water until neutral and then dried under vacuum at ambient temperature to yield the siliceous organolithium reagent.[1]
Step 2-4: Subsequent reactions to form 7-azaindole quinoline The patent describes further steps involving the reaction of the organolithium reagent with other precursors to eventually form a 7-azaindole quinoline derivative. These steps are complex and involve multiple reagents and reaction conditions which are outlined in the patent document.[1]
Step 5: Chlorination of 7-azaindole quinoline The 7-azaindole quinoline obtained from the previous step is dissolved in dichloromethane along with p-toluenesulfonic acid in a reaction flask. Liquid chlorine is added dropwise over 30 minutes at room temperature. The reaction mixture is stirred for 10 hours. The resulting solution is then washed three times with a sodium chloride solution. The organic layers are combined, dried with sodium sulfate, filtered, and evaporated to yield 5-chloro-7-azaindole quinoline. The weight ratio of 7-azaindole quinoline to p-toluenesulfonic acid, dichloromethane, and liquid chlorine is specified as 60:7:600:100.[1]
Step 6: Oxidation to 5-chloro-7-azaindole The 5-chloro-7-azaindole quinoline is added to toluene with manganese dioxide. The mixture is heated to 60°C and refluxed for 3 hours. After cooling to room temperature, the product is filtered. The filter cake is washed three times with chloroform. The filtrates are combined and evaporated. The crude product is recrystallized from ethyl acetate to afford 5-chloro-7-azaindole.[1]
Applications in Drug Discovery
This compound and its parent scaffold, 7-azaindole, are crucial intermediates in the synthesis of inhibitors targeting key signaling proteins implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.
Caption: Simplified FGFR signaling pathway and the point of intervention by inhibitors.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as FGFR inhibitors. The general synthetic scheme involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an aldehyde, followed by reduction.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
General procedure for the synthesis of intermediates 3a–3k: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), an R-substituted aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol) are added. The reaction mixture is stirred at 50 °C for 5 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (5% MeOH in DCM) to yield the desired intermediate.
General procedure for the synthesis of final compounds 4a–4l: To a solution of the intermediate (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol) are added. The reaction mixture is heated to reflux for 2 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
| 1 | 1900 | - | - | - |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4B is a therapeutic strategy for inflammatory diseases.
PDE4B degrades cAMP, thus downregulating the activity of Protein Kinase A (PKA). PKA, when activated by cAMP, can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of anti-inflammatory cytokines. By inhibiting PDE4B, intracellular cAMP levels rise, leading to increased PKA activity and an anti-inflammatory response.
Caption: Simplified PDE4B signaling pathway and the point of intervention by inhibitors.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors. The synthetic route involves a Suzuki coupling to introduce an aryl group, followed by hydrolysis of the ester and amide coupling.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors.
Step a: Arylation A mixture of the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, an arylboronic acid (ArB(OH)₂), and copper(II) acetate (Cu(OAc)₂) in pyridine and dichloromethane (CH₂Cl₂) is stirred at room temperature for 12 hours.
Step b: Hydrolysis The resulting aryl-substituted ester is treated with sodium hydroxide (NaOH) in a mixture of methanol and water (MeOH/H₂O) to hydrolyze the ester to the corresponding carboxylic acid.
Step c: Amide Coupling The carboxylic acid is coupled with a desired amine (NHR₁R₂) using propylphosphonic anhydride (T3P) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at room temperature for 30 minutes to 4 hours to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.
| Compound | PDE4B IC₅₀ (μM) |
| 11h | 0.11 - 1.1 (range for series) |
| 1 | 0.8 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.
Conclusion
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core, a versatile heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of numerous therapeutic agents. Its unique electronic properties and ability to form crucial hydrogen bonding interactions have made it a "privileged scaffold" in drug design. This technical guide delves into the historical discovery and the evolution of the synthesis of 7-azaindole carboxylic acids, providing a comprehensive resource for researchers in the field.
Early Explorations: The Dawn of 7-Azaindole Chemistry
The journey into the world of 7-azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, began in the early 20th century with the pioneering work of chemists exploring the fusion of pyridine and pyrrole ring systems. While the parent 7-azaindole was first isolated from coal tar, its chemical synthesis was a subject of academic curiosity long before its medicinal potential was realized.
One of the earliest relevant syntheses was reported by Koenigs and Fulde in 1927 , who prepared pyridylpyrrole derivatives, laying the groundwork for the construction of the fused bicyclic system. However, the first definitive synthesis of the 7-azaindole ring system is often credited to Clemo and Holmes in 1934 , whose work provided a foundational methodology for accessing this novel heterocycle.
It was the seminal work of Robinson and Robison in the 1950s that truly ignited interest in the functionalization of the 7-azaindole ring. Their investigations into the reactivity of this scaffold, published in the Journal of the American Chemical Society, opened the door for the introduction of various substituents, including the precursors to carboxylic acid moieties. This marked a pivotal moment, transitioning the study of 7-azaindoles from fundamental heterocyclic chemistry to a field with potential applications in biologically active molecules.
The Emergence of 7-Azaindole Carboxylic Acids: Key Synthetic Strategies
The introduction of a carboxylic acid group onto the 7-azaindole scaffold significantly enhances its utility as a pharmacophore, providing a handle for further chemical modifications and enabling interactions with biological targets. The development of synthetic routes to various isomers of 7-azaindole carboxylic acid has been a continuous effort, with several key methodologies proving to be instrumental.
7-Azaindole-2-Carboxylic Acid: The Hemetsberger-Knittel Synthesis
The synthesis of 7-azaindole-2-carboxylic acid and its esters is most notably achieved through the Hemetsberger–Knittel indole synthesis . This reaction involves the thermal decomposition of a β-aryl-α-azidoacrylate, which cyclizes to form the indole-2-carboxylate.
Conceptual Workflow of the Hemetsberger-Knittel Synthesis
Caption: Hemetsberger-Knittel synthesis of 7-azaindole-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 7-Azaindole-2-carboxylate via Hemetsberger-Knittel Reaction
-
Step 1: Knoevenagel Condensation. To a solution of 2-chloronicotinaldehyde (1 equivalent) and ethyl azidoacetate (1.1 equivalents) in ethanol, a catalytic amount of a base such as sodium ethoxide is added at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate is then isolated.
-
Step 2: Thermal Cyclization. The isolated α-azidoacrylate is dissolved in a high-boiling solvent, such as xylene or toluene, and heated to reflux. The reaction proceeds with the extrusion of nitrogen gas to afford ethyl 7-azaindole-2-carboxylate.
-
Step 3: Hydrolysis. The resulting ester is then hydrolyzed using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification to yield 7-azaindole-2-carboxylic acid.
7-Azaindole-3-Carboxylic Acid: The Vilsmeier-Haack Approach
The synthesis of 7-azaindole-3-carboxylic acid typically proceeds through a two-step sequence involving the formylation of the 7-azaindole ring at the 3-position, followed by oxidation of the resulting aldehyde. The Vilsmeier-Haack reaction is the most common method for introducing the formyl group.
Logical Flow for the Synthesis of 7-Azaindole-3-Carboxylic Acid
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A Technical Overview for Drug Discovery
IUPAC Name: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This technical guide provides an in-depth overview of this compound and its derivatives, compounds of significant interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Structure and Chemical Properties
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, also known as azaindoles. The core structure, 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole, where a nitrogen atom replaces a carbon atom in the benzene ring. This substitution can enhance drug-target interactions, for instance, by creating an additional hydrogen bond acceptor site, and may improve the physicochemical properties of the molecule.
Synthesis and Experimental Protocols
Representative Synthetic Protocol:
A potential synthetic pathway could start from a suitable substituted pyridine precursor. For instance, a multi-step synthesis could be envisioned beginning with a protected 2,5-dichloropyridine derivative.
Step 1: Introduction of the Pyrrole Moiety Precursor
A protected 2,5-dichloropyridine can undergo a Sonogashira coupling with a protected acetylene derivative, such as trimethylsilylacetylene. This would be followed by deprotection of the acetylene.
Step 2: Cyclization to form the Pyrrolopyridine Core
The resulting 2-alkynyl-5-chloropyridine derivative could then undergo an intramolecular cyclization reaction to form the 5-chloro-1H-pyrrolo[2,3-b]pyridine core. This is a common strategy in the synthesis of indole and azaindole scaffolds.
Step 3: Introduction of the Carboxylic Acid Group
The carboxylic acid group at the 6-position can be introduced through various methods. One approach is the ortho-lithiation of the pyridine ring followed by quenching with carbon dioxide. Alternatively, a pre-existing functional group at the 6-position, such as a methyl group, could be oxidized to a carboxylic acid.
Step 4: Deprotection
Finally, any protecting groups on the pyrrole nitrogen would be removed to yield the target compound, this compound.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have shown potent activity as inhibitors of various protein kinases and other enzymes, making them attractive candidates for the development of new therapeutics, particularly in oncology and inflammatory diseases.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
Aberrant FGFR signaling is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFRs.
Phosphodiesterase 4B (PDE4B) Inhibition:
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4B has anti-inflammatory effects and is a therapeutic target for diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PDE4B inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the reported biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors. It is important to note that the specific activity of this compound itself is not detailed in the reviewed literature; however, the data for related compounds highlight the potential of this chemical class.
| Compound/Derivative Class | Target | IC50 (nM) | Cell Line/Assay Conditions |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 7 | Enzyme assay |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR2 | 9 | Enzyme assay |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR3 | 25 | Enzyme assay |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | Enzyme assay |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR | 40 - 204 | Enzyme assay |
| Pyrrolo[2,3-d]pyrimidine derivatives | Her2 | 40 - 204 | Enzyme assay |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR2 | 40 - 204 | Enzyme assay |
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK2 | 40 - 204 | Enzyme assay |
Signaling Pathways
FGFR Signaling Pathway
The diagram below illustrates the canonical Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for many 1H-pyrrolo[2,3-b]pyridine-based inhibitors. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4][5]
PDE4B Signaling Pathway
The following diagram depicts the role of Phosphodiesterase 4B (PDE4B) in the cyclic AMP (cAMP) signaling pathway. PDE4B hydrolyzes cAMP to AMP, thus downregulating cAMP-mediated signaling. Inhibitors of PDE4B, such as certain 1H-pyrrolo[2,3-b]pyridine derivatives, prevent this hydrolysis, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which have various downstream effects, including the modulation of inflammatory responses.[6][7][8][9][10]
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their core scaffold allows for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of this class of compounds against key targets in oncology and inflammation, such as FGFR and PDE4B, underscores their potential for addressing significant unmet medical needs. Further research into the synthesis and biological evaluation of specific derivatives, including the title compound, is warranted to fully elucidate their therapeutic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine moiety of ATP. This makes it an excellent starting point for designing potent and selective inhibitors.
This document provides detailed application notes and experimental protocols for the evaluation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , a derivative of the 7-azaindole scaffold, as a potential kinase inhibitor. The strategic placement of a chloro group at the 5-position and a carboxylic acid at the 6-position can influence binding affinity, selectivity, and physicochemical properties. These protocols outline the necessary steps to characterize its inhibitory activity against various kinase targets and its effects on cellular signaling pathways.
Potential Kinase Targets and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] Potential targets for novel derivatives could include, but are not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs) : A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling is a known driver in various cancers.[1]
-
Anaplastic Lymphoma Kinase (ALK) and ROS1 : Receptor tyrosine kinases whose fusion proteins can lead to constitutive kinase activity, driving certain cancers like non-small cell lung cancer.[2]
-
Inhibitor of nuclear factor kappa-B kinase (IKK) family : IKKα and IKKβ are key regulators of the NF-κB signaling pathways, which are central to inflammation and immunity.[3]
-
Leucine-rich repeat kinase 2 (LRRK2) : A complex kinase implicated in Parkinson's disease.[4]
Upon ligand binding, many receptor tyrosine kinases like FGFR dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[1][2]
Quantitative Data Summary
The following table summarizes the in-vitro potency of various publicly disclosed 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. This data serves as a reference point for evaluating the potential potency of This compound .
| Compound Class/ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| FGFR Inhibitor Series | |||
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [1][5] |
| Compound 4a | FGFR1 | 98 | [5] |
| IKKα Inhibitor Series | |||
| SU1261 (Ki value) | IKKα | 10 | [3] |
| SU1349 (Ki value) | IKKα | 16 | [3] |
| Other Kinase Targets | |||
| Compound A | TNIK | <1 | [6] |
| Compound 6 | CDK8 | 51.3 | [2] |
| Haspin Inhibitor | Haspin | 14 | [6] |
Note: The inhibitory activity of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (test compound) dissolved in 100% DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation : Prepare a series of 1:3 serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Kinase/Substrate Addition : Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate Reaction : Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation : Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of the test compound on cancer cell lines relevant to the kinase target.
Materials:
-
Human cancer cell line (e.g., a line with known dependency on the target kinase)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle (DMSO) controls.
-
Incubation : Incubate the plate for 72 hours in a CO₂ incubator.
-
Assay : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Reagent Addition : Remove 100 µL of medium from each well and add 100 µL of CellTiter-Glo® reagent.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data using a non-linear regression model.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and powerful core for the development of kinase inhibitors. The protocols and information provided herein offer a comprehensive framework for the initial characterization of This compound as a potential kinase inhibitor. Successful execution of these experiments will elucidate the compound's potency, cellular activity, and potential as a lead candidate for further drug development efforts.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Drug Discovery
For research use only. Not for use in diagnostic procedures.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a versatile kinase inhibitor. Derivatives of this scaffold have been developed to target a range of kinases involved in oncology and inflammatory diseases. While specific biological data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as a Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor is not extensively documented in publicly available literature, its structural features are consistent with those of other kinase inhibitors.
TAK1 is a crucial serine/threonine kinase that functions as a key signaling node in response to proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Its activation triggers downstream signaling cascades, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in mediating inflammation, immune responses, cell survival, and apoptosis.[1] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers, making TAK1 an attractive therapeutic target.[1]
Due to the limited specific data on this compound, this document will provide application notes and protocols based on a well-characterized, structurally related 1H-pyrrolo[2,3-b]pyridine derivative, NG25 , a potent dual inhibitor of TAK1 and MAP4K2.[2][3] These notes are intended to serve as a guide for researchers interested in exploring the potential of this compound and similar compounds in drug discovery.
Featured Application: Inhibition of the TAK1 Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine class, exemplified by NG25, have demonstrated potent inhibition of TAK1 kinase activity. This inhibition blocks the downstream signaling pathways, leading to reduced inflammation and induction of apoptosis in cancer cells, particularly in combination with chemotherapeutic agents.[4]
Signaling Pathway
The TAK1 signaling cascade is initiated by various stimuli, including TNF-α and IL-1β. Upon activation, TAK1 phosphorylates and activates the IKK complex (IKKα/β/γ), which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and anti-apoptotic genes. Simultaneously, TAK1 activates the MAPK pathways (JNK and p38), which are also involved in inflammation and cell survival. Inhibition of TAK1 by compounds like NG25 blocks these downstream events.
References
- 1. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amide coupling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established and widely used amide bond formation methodologies in medicinal chemistry.
Introduction
This compound, also known as 5-chloro-7-azaindole-6-carboxylic acid, is a heterocyclic building block of significant interest in drug discovery. The formation of an amide bond at the C6-carboxylic acid position is a crucial step in the synthesis of a diverse range of compounds, including kinase inhibitors and other therapeutic agents. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[2]
This note details two common and effective protocols for the amide coupling of this compound: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and another employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.
Data Presentation: General Reaction Parameters
The following tables summarize typical quantitative data for the HATU and EDC/HOBt mediated amide coupling reactions. These parameters are derived from standard practices in peptide coupling and related amide bond formations.[3][4]
Table 1: HATU Mediated Amide Coupling Parameters
| Component | Molar Equivalents (relative to Carboxylic Acid) |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.0 - 1.2 |
| HATU | 1.0 - 1.2 |
| Base (e.g., DIPEA, Triethylamine) | 2.0 - 3.0 |
| Solvent (e.g., DMF, DCM) | Sufficient to dissolve reactants |
Table 2: EDC/HOBt Mediated Amide Coupling Parameters
| Component | Molar Equivalents (relative to Carboxylic Acid) |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.0 - 1.2 |
| EDC·HCl | 1.1 - 1.5 |
| HOBt | 1.1 - 1.5 |
| Base (e.g., DIPEA, N-Methylmorpholine) | 2.0 - 3.0 |
| Solvent (e.g., DMF, DCM) | Sufficient to dissolve reactants |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is highly efficient and generally proceeds with fast reaction times.[1][5] HATU is a uronium salt-based coupling reagent that forms a highly reactive OAt-active ester.[2]
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Finally, add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDC and HOBt
This is a classic and cost-effective method for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt is added to suppress side reactions and reduce racemization.[6][7]
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final amide product.
Visualizations
The following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.
Caption: General mechanism of amide bond formation via carboxylic acid activation.
Caption: Experimental workflow for amide coupling of this compound.
References
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a derivative of 7-azaindole, serves as a crucial scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. Its rigid bicyclic structure provides a valuable framework for positioning functional groups to interact with biological targets. This document provides detailed protocols for the derivatization of this core structure to facilitate Structure-Activity Relationship (SAR) studies, with a particular focus on the synthesis of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The FGFR family of receptor tyrosine kinases is a well-validated target in oncology, and its deregulation is implicated in various cancers.
I. Derivatization Strategies for SAR Studies
For comprehensive SAR studies, derivatization of the this compound core can be systematically explored at three key positions: the carboxylic acid group (Position 6), the pyrrole nitrogen (N-1), and the C-4 position of the pyridine ring.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of the parent compound.
II. Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via Amide Coupling
Amide coupling is a fundamental transformation to explore the SAR of the C-6 position. A variety of amines can be introduced to probe interactions with the target protein.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the desired amine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Esterification of the carboxylic acid can provide insights into the importance of the hydrogen bond donating capability of the carboxylic acid and explore steric and electronic effects at this position.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure ester derivative.
Protocol 3: N-Alkylation of the Pyrrole Ring
Modification of the pyrrole nitrogen can influence the planarity and electronic properties of the 7-azaindole core, which can impact binding affinity and selectivity. This protocol is for the N-alkylation of a previously synthesized amide or ester derivative.
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide/ester derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous DMF or THF
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide/ester derivative (1.0 eq) in anhydrous DMF or THF at 0 °C, carefully add sodium hydride (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.
III. Data Presentation for SAR Studies
Quantitative data from biological screening should be tabulated to facilitate the analysis of structure-activity relationships. Below are example tables for a series of hypothetical derivatives targeting FGFR1.
Table 1: SAR of C-6 Amide Derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
| Compound ID | R1 (Amine) | FGFR1 IC50 (nM) |
| 1a | -NH-CH3 | 150 |
| 1b | -NH-CH2CH3 | 125 |
| 1c | -NH-Cyclopropyl | 80 |
| 1d | -NH-Phenyl | 250 |
| 1e | -N(CH3)2 | 300 |
Table 2: SAR of N-1 Alkylated Derivatives
| Compound ID | R2 (Alkyl Group) | FGFR1 IC50 (nM) |
| 2a (from 1c) | -CH3 | 95 |
| 2b (from 1c) | -CH2CH3 | 110 |
| 2c (from 1c) | -CH2-Ph | 200 |
IV. Signaling Pathway
Derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold have been shown to act as inhibitors of the FGFR signaling pathway. The diagram below illustrates the key components of this pathway, which, upon activation by fibroblast growth factors (FGFs), leads to cell proliferation, survival, and angiogenesis. Inhibition of FGFR can block these downstream effects, making it a valuable strategy in cancer therapy.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Application Notes and Protocols for In Vitro Assay Setup of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit a variety of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (Trks), and others, which are implicated in oncology and other diseases.[2][3][4][5][6]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound to identify its potential biological targets and characterize its inhibitory activity. The protocols outlined below cover initial broad-spectrum kinase screening followed by more detailed biochemical and cell-based assays for target validation.
Kinase Inhibitor Discovery Workflow
A systematic approach is recommended to characterize the activity of a novel compound like this compound. The following workflow provides a roadmap from initial screening to more detailed cellular characterization.
Caption: A general workflow for the identification and characterization of novel kinase inhibitors.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Panel Screening
Principle: To identify potential kinase targets of this compound, a broad screening against a large panel of purified kinases is the recommended first step. Commercial services like Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan® offer comprehensive screening across the human kinome. The KINOMEscan® platform, for instance, is based on a competition binding assay where the test compound's ability to displace a ligand from the kinase active site is measured.
Methodology (Illustrative Example using a Competition Binding Assay Principle):
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The kinase panel is typically arrayed on a multi-well plate. Each well contains a specific kinase immobilized on a solid support.
-
Competition Binding: The test compound is added to the wells at a fixed concentration (e.g., 1 µM or 10 µM). A proprietary ligand, tagged for detection, is also added. The test compound competes with the tagged ligand for binding to the kinase's active site.
-
Washing and Detection: Unbound components are washed away. The amount of tagged ligand remaining bound to the kinase is quantified. A reduction in signal compared to a DMSO control indicates that the test compound has bound to the kinase.
-
Data Analysis: The results are often expressed as a percentage of inhibition or percentage of control.
% Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) * 100
Data Presentation:
The data from a kinase panel screen is typically presented in a table, highlighting the kinases with the highest percentage of inhibition.
| Kinase Target | % Inhibition at 1 µM |
| FGFR1 | 95% |
| FGFR2 | 92% |
| VEGFR2 | 88% |
| TrkA | 75% |
| ... | ... |
Protocol 2: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay can be used to determine the IC50 value of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, TrkA)
-
Substrate specific for the kinase (e.g., Poly(Glu, Tyr) 4:1 for TrkA)[3]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer.
-
Kinase Reaction:
-
Add kinase and substrate to the wells of the assay plate.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | FGFR1 | 15 |
| This compound | TrkA | 120 |
Protocol 3: Cell-Based Target Engagement using NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and an energy transfer is measured to a fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This confirms target engagement in a physiological context.[7]
Materials:
-
Cells expressing the target kinase-NanoLuc® fusion protein (e.g., HEK293 cells)
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well cell culture plates
Methodology:
-
Cell Plating: Seed the cells expressing the kinase-NanoLuc® fusion into the wells of a white 96-well plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound and the specific NanoBRET™ tracer to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration to determine the IC50 value for target engagement.
Protocol 4: Cellular Assay for Inhibition of Receptor Tyrosine Kinase (RTK) Phosphorylation
Principle: This ELISA-based assay measures the inhibition of ligand-induced autophosphorylation of a receptor tyrosine kinase (like FGFR or TrkA) in whole cells.[8] This provides evidence that the compound can cross the cell membrane and inhibit the kinase in a cellular environment.
Materials:
-
Cell line overexpressing the target RTK (e.g., NIH3T3-TrkA cells).[8]
-
This compound.
-
Ligand for the RTK (e.g., Nerve Growth Factor (NGF) for TrkA).
-
Cell lysis buffer.
-
Microtiter plates coated with a capture antibody against the RTK.
-
Detection antibody: anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., NGF) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis: Wash the cells and add lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the antibody-coated microtiter plates. Incubate to allow the receptor to be captured.
-
Wash the plates and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to detect the phosphorylated receptor.
-
Wash the plates and add the HRP substrate.
-
Stop the reaction and measure the absorbance on a plate reader.
-
-
Data Analysis: Normalize the signal to a control (e.g., total protein or cell number) and plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
Signaling Pathway and Workflow Diagrams
Trk Signaling Pathway
The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that, upon binding to neurotrophins like NGF, activate downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation.[3]
Caption: Overview of the Trk signaling pathway.
Biochemical Kinase Assay Workflow
This diagram illustrates the steps involved in a typical in vitro biochemical kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay Workflow
This diagram outlines the workflow for measuring the inhibition of receptor phosphorylation in a cellular context.
Caption: Workflow for a cell-based receptor phosphorylation assay.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical methodologies for the characterization and quantification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. The protocols are based on established analytical techniques for compounds with similar structural motifs and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.
Compound Profile
This compound is a heterocyclic compound belonging to the pyrrolopyridine class. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key scaffold in the development of various therapeutic agents, including kinase inhibitors. Accurate and robust analytical methods are crucial for ensuring the purity, stability, and overall quality of this compound during drug discovery and development.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| General Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed for optimal separation.
Experimental Protocol:
A typical reversed-phase HPLC method for the analysis of this compound would be as follows:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of Methanol or DMSO. |
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the identity of this compound and for identifying potential impurities. The high sensitivity and selectivity of MS detection are invaluable for trace-level analysis.
Experimental Protocol:
The following LC-MS method can be employed for the analysis:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 50-500 |
| Expected [M+H]⁺ | 197.02 |
| Expected [M-H]⁻ | 195.00 |
Data Interpretation Logic:
Caption: Logical flow for LC-MS data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz or higher NMR Spectrometer | 100 MHz or higher NMR Spectrometer |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | 5-10 mg/mL | 10-20 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
| Number of Scans | 16 | 1024 or more |
Expected ¹H NMR Spectral Features:
Based on the structure and data from similar compounds, the following proton signals are anticipated:
-
Aromatic protons on the pyridine and pyrrole rings.
-
A broad singlet for the carboxylic acid proton (COOH).
-
A broad singlet for the pyrrole N-H proton.
X-Ray Powder Diffraction (XRPD) for Solid-State Characterization
For drug development, understanding the solid-state properties of a compound is critical. X-Ray Powder Diffraction (XRPD) is used to determine the crystalline or amorphous nature of this compound and to identify different polymorphic forms.
Experimental Protocol:
| Parameter | Condition |
| Instrument | X-Ray Powder Diffractometer |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Step Size | 0.02° |
| Scan Speed | 1°/min |
| Sample Preparation | Gently pack the powdered sample into the sample holder. |
Analytical Workflow for Solid-State Analysis:
Caption: Workflow for XRPD analysis.
These proposed analytical methods provide a robust framework for the comprehensive characterization of this compound, ensuring its quality and suitability for further research and development. It is recommended that these methods be validated according to ICH guidelines for their intended analytical applications.
Application Note: A Scalable Synthetic Approach for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a derivative of 7-azaindole, is a crucial building block in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural motif is present in numerous therapeutic candidates and approved drugs.[2] This document outlines a proposed large-scale synthetic protocol for this compound, designed for researchers and professionals in drug development and process chemistry. The described methodology is based on established chemical transformations for related 7-azaindole derivatives and is optimized for scalability and efficiency.
Overall Synthetic Strategy
The proposed multi-step synthesis commences with commercially available 2-amino-5-chloropyridine. The synthetic route involves the formation of the pyrrolo[2,3-b]pyridine core via a modified Bartoli indole synthesis, followed by functionalization at the 6-position to introduce the carboxylic acid moiety. This approach is designed to be robust and amenable to large-scale production.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-3-iodopyridine (Intermediate 1)
Methodology:
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-chloro-3-iodopyridine.
Step 2: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
Methodology:
This step is based on a palladium-catalyzed cross-coupling reaction followed by cyclization.
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 2-amino-5-chloro-3-iodopyridine (1.0 eq), a suitable alkyne such as trimethylsilylacetylene (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) in a solvent mixture like triethylamine and DMF.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude intermediate is then subjected to a desilylation and cyclization step. Dissolve the crude product in a suitable solvent like methanol and add a base (e.g., potassium carbonate) or a fluoride source (e.g., tetrabutylammonium fluoride).
-
Stir the mixture at room temperature until the cyclization is complete.
-
Remove the solvent and extract the product with an organic solvent.
-
Purify the product by column chromatography to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Vilsmeier-Haack Formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)
Methodology:
-
In a flame-dried reaction vessel under an inert atmosphere, cool a solution of DMF (3.0 eq) in a suitable solvent like dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring the mixture into ice-cold water and neutralizing with a base (e.g., sodium bicarbonate).
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield crude 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Step 4: Oxidation to this compound (Final Product)
Methodology:
-
Dissolve the crude 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq) in a mixture of a suitable solvent (e.g., tert-butanol and water).
-
Add sodium chlorite (NaClO₂) (3.0 eq) and a scavenger like 2-methyl-2-butene (4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Estimated Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |
| 1 | Iodination | 2-Amino-5-chloropyridine | N-Iodosuccinimide (NIS) | 2-Amino-5-chloro-3-iodopyridine | 85-95 |
| 2 | Sonogashira Coupling & Cyclization | 2-Amino-5-chloro-3-iodopyridine | Trimethylsilylacetylene, Pd catalyst, Cu catalyst | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 70-80 |
| 3 | Vilsmeier-Haack Formylation | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | POCl₃, DMF | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | 80-90 |
| 4 | Oxidation | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Sodium chlorite (NaClO₂) | This compound | 90-98 |
Visualizations
Logical Workflow for the Synthesis
Caption: A workflow diagram illustrating the multi-step synthesis of the target molecule.
Disclaimer: The provided protocol is a proposed route based on established chemical principles and literature on related compounds. Actual large-scale synthesis would require process optimization and safety assessments. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.
References
The Versatility of Pyrrolo[2,3-b]pyridines: A Cornerstone in Modern Medicinal Chemistry
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents and clinical candidates. Its unique chemical properties and ability to mimic the purine structure of ATP allow it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. This has led to the development of a wide array of potent and selective inhibitors targeting a multitude of diseases, from cancers and inflammatory disorders to neurodegenerative conditions.
This application note provides a detailed overview of the diverse applications of the pyrrolo[2,3-b]pyridine scaffold in drug discovery, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they modulate.
Therapeutic Applications and Key Molecular Targets
The versatility of the pyrrolo[2,3-b]pyridine core has been exploited to develop inhibitors for a broad spectrum of protein kinases and other enzymes, leading to therapeutic advancements in several key areas:
-
Oncology: This is one of the most prominent areas for pyrrolo[2,3-b]pyridine-based drugs. They have been successfully developed as inhibitors of kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), B-Raf, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5][6][7]
-
Inflammatory and Autoimmune Diseases: By targeting kinases involved in cytokine signaling, such as JAKs, pyrrolo[2,3-b]pyridine derivatives have shown significant promise in treating conditions like rheumatoid arthritis and psoriasis.[8][9][10][11] These compounds can effectively modulate the immune response by interfering with the JAK/STAT signaling pathway.
-
Neurodegenerative Diseases: The role of kinases like Glycogen Synthase Kinase 3β (GSK-3β) in the pathology of Alzheimer's disease has made it a key target. Pyrrolo[2,3-b]pyridine-based inhibitors of GSK-3β have been designed to reduce tau hyperphosphorylation, a hallmark of the disease.[12][13] Additionally, derivatives are being explored as imaging agents for neurofibrillary tangles.[14]
-
Other Therapeutic Areas: The scaffold has also been investigated for its potential in treating colorectal cancer by targeting Traf2 and Nck-interacting kinase (TNIK) and as inhibitors of Phosphodiesterase 4B (PDE4B) for central nervous system diseases.[15]
Quantitative Data Summary of Representative Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro potency of several pyrrolo[2,3-b]pyridine-based inhibitors against their respective targets.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 38a | JAK1 | 1.2 | [8][9] |
| 38a | JAK2 | 110 | [8][9] |
| 38a | JAK3 | 1300 | [8][9] |
| 38a | TYK2 | 190 | [8][9] |
| Compound 12 | ALK | 1.2 (enzymatic) | [1] |
| Compound 35 | V600E B-RAF | 80 | [3] |
| Compound 4h | FGFR1 | 7 | [4] |
| Compound 4h | FGFR2 | 9 | [4] |
| Compound 4h | FGFR3 | 25 | [4] |
| Compound 4h | FGFR4 | 712 | [4] |
| S01 | GSK-3β | 0.35 | [12][13] |
| Compound 22 | CDK8 | 48.6 | [5][7] |
| TNIK Inhibitor | TNIK | <1 | [2] |
Table 2: Cellular Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Assay | IC50 / Effect | Reference |
| 31g | TGF-β-induced HSCs | Migration | Significant inhibition at 250 nM | [8][9] |
| Compound 12 | Karpas-299 | Cell Proliferation | 20 nM | [1] |
| Compound 35 | Various Cancer Cell Lines | Cytotoxicity | Potent activity | [3] |
| Compound 4h | 4T1 (Breast Cancer) | Proliferation | Inhibited proliferation and induced apoptosis | [4] |
| S01 | SH-SY5Y | Neurite Outgrowth | Promoted neurite outgrowth | [12][13] |
| Compound 22 | HCT116 (Colorectal) | Xenograft Tumor Growth | Significant inhibition in vivo | [5][7] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by pyrrolo[2,3-b]pyridine-based inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme (e.g., JAK1, ALK, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Pyrrolo[2,3-b]pyridine test compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolo[2,3-b]pyridine test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well. . Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, or as recommended for the specific kinase.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a pyrrolo[2,3-b]pyridine compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolo[2,3-b]pyridine test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyrrolo[2,3-b]pyridine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting to a dose-response curve.
Protocol 3: Western Blotting for Phospho-Protein Levels
This protocol is used to assess the ability of a pyrrolo[2,3-b]pyridine inhibitor to block the phosphorylation of a target kinase or its downstream substrate in cells.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ALK, anti-total-ALK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyrrolo[2,3-b]pyridine inhibitor for the desired time. Wash with cold PBS and lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-kinase) to confirm equal protein loading.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and clinically significant core structure in medicinal chemistry. Its ability to effectively target a wide range of kinases has led to the development of important drugs for cancer, inflammatory diseases, and neurodegenerative disorders. The continued exploration of this scaffold, aided by the robust experimental protocols outlined here, promises to yield even more innovative and life-saving therapies in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 7-Azaindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. The strategic functionalization of the N-1 position of the 7-azaindole ring system through N-arylation is a critical transformation in medicinal chemistry for modulating the pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for the N-arylation of 7-azaindoles, with a focus on widely employed and effective transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.[1][2]
Key Methodologies for N-Arylation
The formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of the 7-azaindole ring and an aryl group is most commonly achieved through palladium- or copper-catalyzed cross-coupling reactions.[1][2] The choice of methodology often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine is known for its broad substrate scope and high tolerance for various functional groups.[1][3] Modern advancements with specialized ligands and pre-catalysts have made this a highly reliable method.[4]
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine.[1][5] While traditional Ullmann reactions required harsh conditions, contemporary modifications using ligands have rendered it a more versatile and milder method.[6][7][8]
-
Chan-Lam Coupling: This copper-catalyzed cross-coupling utilizes boronic acids as the aryl source to react with N-H containing compounds.[1] These reactions can often be performed under mild conditions, sometimes at room temperature and open to the air.[9][10]
Data Presentation: Comparison of N-Arylation Protocols
The following tables summarize quantitative data for different N-arylation protocols applied to the 7-azaindole scaffold, allowing for a comparative assessment of their efficacy with various arylating agents.
Table 1: Copper-Catalyzed Chan-Lam N-Arylation of 7-Azaindole with Arylboronic Acids [10]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-7-azaindole | 95 |
| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-7-azaindole | 92 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-7-azaindole | 90 |
| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-7-azaindole | 88 |
| 5 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-7-azaindole | 85 |
Reaction Conditions: 7-azaindole (0.423 mmol), arylboronic acid (0.508 mmol), Cu(OAc)₂ (20 mol%), DBU (1.0 equiv.), DCM (3 mL), room temperature, open air, 12 hours.[10]
Table 2: Copper-Catalyzed Ullmann N-Arylation of 7-Azaindole with Aryl Halides [1][11]
| Entry | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | Iodobenzene | trans-N,N'-dimethyl-1,2-cyclohexanediamine | 1-Phenyl-7-azaindole | 91 |
| 2 | Bromobenzene | trans-N,N'-dimethyl-1,2-cyclohexanediamine | 1-Phenyl-7-azaindole | 85 |
| 3 | 4-Iodotoluene | trans-N,N'-dimethyl-1,2-cyclohexanediamine | 1-(4-Methylphenyl)-7-azaindole | 88 |
| 4 | 1-Iodo-4-nitrobenzene | 7-Azaindole-N-oxide (7-AINO) | 1-(4-Nitrophenyl)-7-azaindole | 89 |
| 5 | 4-Iodobenzonitrile | 7-Azaindole-N-oxide (7-AINO) | 1-(4-Cyanophenyl)-7-azaindole | 82 |
General Conditions A (entries 1-3): 7-azaindole (1.0 mmol), aryl halide (1.2 mmol), CuI (1-5 mol%), ligand (10-20 mol%), K₃PO₄ (2.0 mmol), Toluene/Dioxane, 110 °C, 24h.[1] General Conditions B (entries 4-5): Azole (1.0 equiv), aryl halide (1.2 equiv), Cu(II)-7-AINO-complex (15 mol %), Cs₂CO₃ (3.0 equiv), DMSO, 110 °C, 10–30 h.[7]
Table 3: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 7-Azaindole [4][12]
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Product | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Benzylmethylamine | RuPhos Pd G2 / RuPhos | 4-(N-Benzylmethylamino)-7-azaindole | 33 |
| 2 | Halo-7-azaindole | Aniline | Pd precatalyst / DavePhos | N-Phenyl-7-azaindol-X-amine | High Yields |
| 3 | 4-Bromo-7-azaindole | Phenol | Pd₂(dba)₃ / Xantphos | 4-Phenoxy-7-azaindole | 85 |
Note: The Buchwald-Hartwig amination is highly versatile, and yields are substrate and condition-dependent. The table provides representative examples of C-N and C-O bond formation on the azaindole scaffold.[4][12]
Experimental Protocols
Protocol 1: Chan-Lam N-Arylation of 7-Azaindole with Arylboronic Acids[1][10]
This protocol details a room-temperature, ligand-free N-arylation of 7-azaindole using arylboronic acids.
Materials:
-
7-Azaindole (0.423 mmol)
-
Arylboronic acid (0.508 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (20 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)
-
Dichloromethane (DCM) (3 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add 7-azaindole (0.423 mmol), the corresponding arylboronic acid (0.508 mmol), and Cu(OAc)₂ (20 mol%).
-
Add DCM (3 mL) to the vial.
-
Add DBU (1.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated 7-azaindole.
Protocol 2: Ligand-Assisted Ullmann N-Arylation of 7-Azaindole with Aryl Halides[1]
This protocol describes a ligand-assisted copper-catalyzed N-arylation of 7-azaindole with aryl halides.
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl iodide or aryl bromide (1.2 mmol)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene or dioxane (1-2 mL)
-
Sealed tube
-
Argon atmosphere
Procedure:
-
In a glovebox or under a stream of argon, add CuI (1-5 mol%), K₃PO₄ (2.0 mmol), and 7-azaindole (1.0 mmol) to a sealed tube.
-
Add the aryl halide (1.2 mmol), the ligand (10-20 mol%), and the solvent (1-2 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature (typically 110 °C) for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the N-arylated product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a transition-metal-catalyzed N-arylation of 7-azaindole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols: The Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Fragment-Based Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding pockets of biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is recognized as a privileged fragment in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of protein targets, particularly protein kinases.[1][2] This document provides detailed application notes and protocols for the use of a specific 7-azaindole derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , in a typical fragment-based screening campaign.
While specific screening data for this exact compound is not publicly available, these notes are based on established methodologies for screening 7-azaindole fragments and similar carboxylic acid-containing compounds. The protocols provided are representative of a standard FBDD workflow.
Fragment Profile: this compound
This fragment belongs to the 7-azaindole class, which is a common core in many kinase inhibitors. The key structural features of this fragment are:
-
1H-pyrrolo[2,3-b]pyridine core: This bicyclic aromatic system acts as a versatile scaffold that can form key hydrogen bonding interactions with the hinge region of protein kinases.
-
Chloro substituent at position 5: This group can provide additional interactions, potentially occupying a hydrophobic pocket and influencing the electronic properties of the ring system.
-
Carboxylic acid at position 6: This functional group can act as a hydrogen bond donor and acceptor, forming critical interactions with charged or polar residues in a binding site. It also provides a handle for synthetic elaboration to grow the fragment into a more potent lead compound.
Physicochemical Properties (Illustrative):
| Property | Value | Significance in FBDD |
| Molecular Weight | 196.59 g/mol | Within the typical range for fragments (<300 Da). |
| clogP | ~1.5 - 2.0 | Indicates good ligand efficiency and potential for development. |
| Hydrogen Bond Donors | 2 | Provides specific interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 | Offers multiple points for hydrogen bonding. |
| Rotatable Bonds | 1 | Low conformational flexibility, which is desirable for fragments. |
Hypothetical Screening Data Summary
The following table presents illustrative data that could be generated for This compound during a fragment screening campaign against a hypothetical protein kinase target (e.g., a member of the FGFR or B-RAF family).[3][4]
| Screening Technique | Parameter | Result | Interpretation |
| Primary Screen | |||
| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +2.5 | Indicates direct binding and stabilization of the target protein. |
| Secondary Screen (Hit Validation) | |||
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 250 µM | Confirms a weak to moderate binding affinity, typical for a fragment hit. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 300 µM | Provides thermodynamic validation of the binding event. |
| Structural Biology (Hit Characterization) | |||
| X-ray Crystallography | Resolution | 2.1 Å | Reveals the binding mode and key interactions with the protein. |
| Fragment Quality Metrics | |||
| Ligand Efficiency (LE) | LE | 0.35 kcal/mol per heavy atom | Indicates a high-quality hit with efficient binding. |
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. The final screening concentration is typically 100-500 µM.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the protein solution.
-
Add the fragment stock solution to the corresponding wells. Include DMSO-only wells as a negative control.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the unfolding transition.
-
A significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization. A ΔTm of > 2°C is generally considered a good hit.
-
Secondary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantify the binding affinity (KD) and kinetics of a fragment to an immobilized target protein.
Protocol:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), typically ranging from 1 µM to 500 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound fragment.
-
After each injection, regenerate the chip surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
Hit Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, revealing key interactions and guiding subsequent lead optimization efforts.
Protocol:
-
Protein-Fragment Complex Formation:
-
Crystallize the target protein using standard vapor diffusion methods (hanging or sitting drop).
-
Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (e.g., a few hours to overnight).
-
-
Data Collection:
-
Cryo-protect the soaked crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Solve the structure by molecular replacement using a known structure of the protein.
-
Build the fragment into the observed electron density and refine the structure to high resolution.
-
-
Analysis:
-
Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.
-
Visualizations
Experimental Workflow for Fragment-Based Screening
Caption: A typical workflow for a fragment-based screening campaign.
Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. The following sections offer structured advice and detailed protocols to improve the solubility of this compound for various experimental needs.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "crashes out" or precipitates from solution upon standing. | The solution is supersaturated and thermodynamically unstable. This can be triggered by temperature fluctuations or the presence of nucleation sites. | 1. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. 2. Consider using a co-solvent system to increase the solubility margin. 3. If pH was adjusted, ensure the final pH is well above the pKa of the carboxylic acid to maintain its ionized, more soluble form. |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH, purity of the compound, or the exact composition of the solvent system. | 1. Standardize all experimental parameters: use a calibrated pH meter, control the temperature, and use solvents from the same batch. 2. Ensure the starting material has consistent purity and polymorphic form. |
| The compound is insoluble in a wide range of common organic solvents. | The molecule has a rigid, planar structure with strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) in its solid state, making it difficult for solvent molecules to solvate it effectively. | 1. Explore a broader range of solvents, including polar aprotic solvents like DMSO, DMF, or NMP. 2. Employ solubility enhancement techniques such as pH adjustment for aqueous solutions or the use of co-solvents. |
| Difficulty achieving a desired concentration for a biological assay. | The intrinsic aqueous solubility of the free acid is very low, which is common for many drug-like molecules. | 1. Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with the assay. 2. Convert the carboxylic acid to a more soluble salt form. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low solubility?
A1: The low solubility of this compound likely stems from its molecular structure. The planar aromatic ring system can lead to strong crystal lattice energy due to efficient packing and intermolecular interactions. The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen and carbonyl group) can also contribute to strong self-association in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.
Q2: What is the most straightforward method to try and improve the aqueous solubility?
A2: For a carboxylic acid, the most direct approach is pH adjustment. By increasing the pH of the aqueous medium with a base, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is generally much more soluble in water than the neutral free acid.
Q3: How do co-solvents work to increase solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[][2]
Q4: What is salt formation and how can it improve solubility?
A4: Salt formation involves reacting the acidic carboxylic acid with a base to form a salt.[3] This is a common and effective method for increasing the dissolution rate and solubility of acidic and basic drugs.[3] Alkali metal salts of acidic drugs are often significantly more water-soluble than the parent compound.[3] For this compound, reacting it with a base like sodium hydroxide or potassium hydroxide would form the corresponding carboxylate salt.
Q5: Are there more advanced techniques if the simple methods are insufficient?
A5: Yes, several advanced methods can be employed. These include:
-
Solid Dispersions: Dispersing the compound in a polymeric carrier can improve its dissolution rate.
-
Cocrystallization: Forming a cocrystal with a benign, water-soluble coformer can significantly alter and improve the physicochemical properties of the active pharmaceutical ingredient (API), including solubility.[4] Carboxylic acids are often used as coformers in cocrystal formation.[5]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, which can lead to a faster dissolution rate.[6]
Quantitative Solubility Data
Due to the lack of specific experimental data in the public domain for this compound, the following table is provided as a template for researchers to record their own findings when applying various solubility enhancement techniques.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Measured Solubility (mg/mL) | Observations |
| Water | 25 | (as is) | Enter Data | e.g., Insoluble |
| PBS | 25 | 7.4 | Enter Data | e.g., Very slightly soluble |
| 0.1 N NaOH | 25 | ~13 | Enter Data | e.g., Freely soluble |
| DMSO | 25 | N/A | Enter Data | e.g., Soluble |
| Ethanol | 25 | N/A | Enter Data | e.g., Sparingly soluble |
| 10% DMSO in Water | 25 | (as is) | Enter Data | e.g., Slightly soluble |
| 20% PEG 400 in Water | 25 | (as is) | Enter Data | e.g., Slightly soluble |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of the compound as a function of pH.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Vials with magnetic stir bars
-
Stir plate
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of the compound to a series of vials, each containing a different pH buffer.
-
Stir the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspensions to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To screen the solubility of the compound in various co-solvent systems.
Materials:
-
This compound
-
Water-miscible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
-
Water or a relevant aqueous buffer (e.g., PBS pH 7.4)
-
Vials and stirring equipment
-
Analytical instrumentation for concentration measurement
Methodology:
-
Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 50% v/v of co-solvent in water or buffer).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 2-7 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.
-
Compare the solubility values across the different co-solvent systems to identify the most effective one.
Protocol 3: Salt Formation for Enhanced Aqueous Solubility
Objective: To prepare a salt of the compound to improve its aqueous solubility.
Materials:
-
This compound
-
A suitable base (e.g., 1 M NaOH, 1 M KOH, or an organic base like triethylamine)
-
A suitable solvent for the reaction (e.g., methanol, ethanol)
-
An anti-solvent for precipitation (e.g., acetone, ethyl acetate)
-
Stirring and filtration equipment
Methodology:
-
Dissolve the carboxylic acid in a minimal amount of a suitable organic solvent.
-
Slowly add one molar equivalent of the base while stirring.
-
Continue stirring at room temperature for a specified time (e.g., 1-2 hours) to allow for complete salt formation.
-
If the salt precipitates directly, it can be collected by filtration. If not, slowly add an anti-solvent to induce precipitation.
-
Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Confirm salt formation using analytical techniques (e.g., NMR, FT-IR).
-
Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1 (in unbuffered water).
Visualizations
Caption: Workflow for improving compound solubility.
Caption: Protocol for pH-dependent solubility testing.
References
- 2. wisdomlib.org [wisdomlib.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding ester precursor if the carboxylic acid is synthesized via hydrolysis. Other potential impurities are by-products from the synthetic route, colored polymeric materials formed through oxidation or degradation, and residual solvents. The specific impurities will be highly dependent on the synthetic pathway employed.
Q2: This compound has very poor solubility in common organic solvents. How can I dissolve it for purification?
A2: Poor solubility is a known challenge for many azaindole derivatives.[1] For this compound, its amphoteric nature can be leveraged. It will likely exhibit increased solubility in aqueous basic solutions (e.g., dilute NaOH, NaHCO3, or NH4OH) due to the deprotonation of the carboxylic acid, and in some strong acidic solutions due to the protonation of the pyridine nitrogen. For chromatographic purification, polar aprotic solvents like DMF or DMSO might be used, but care must be taken as their high boiling points make them difficult to remove. For recrystallization, screening a range of polar solvents at elevated temperatures is recommended.
Q3: My purified product is colored (yellow to brown). What causes this and how can I obtain a colorless product?
A3: The coloration is likely due to the presence of minor, highly colored impurities arising from oxidation or polymerization of the pyrrole ring, a common issue with pyrrole-containing compounds.[2] Purification via recrystallization, sometimes with the addition of activated charcoal to adsorb colored impurities, can be effective. Column chromatography can also separate these colored by-products. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps, to minimize oxidation.
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try more polar solvents such as ethanol, methanol, isopropanol, or mixtures with water. Consider using small amounts of DMF or DMSO to aid dissolution, followed by the addition of an anti-solvent to induce crystallization. |
| Compound precipitates or "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling is too rapid. The solvent may be inappropriate. | Ensure a gradual cooling process by allowing the flask to cool to room temperature on the benchtop before moving to an ice bath.[3] If it still oils out, try a different solvent system or add a co-solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[4] |
| No crystals form upon cooling. | Too much solvent was used. The compound is too soluble in the chosen solvent at room temperature. | Reduce the volume of the solvent by gentle heating under a stream of inert gas. If that fails, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[4] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is fully cooled in an ice bath before filtration to maximize precipitation. Use a minimal amount of cold solvent to wash the collected crystals. To avoid premature crystallization, use a pre-heated funnel for hot filtration. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks badly on the TLC plate and column. | The compound is highly polar and interacts strongly with the acidic silica gel. | Add a basic modifier to the eluent, such as 0.5-2% triethylamine or a few drops of aqueous ammonia in the methanol portion of the mobile phase.[5] This neutralizes the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18). |
| Compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase. For normal phase silica, gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system).[6] A common starting point for polar compounds is 5-10% MeOH in DCM. |
| Poor separation of the product from a close-running impurity. | The chosen eluent system does not provide sufficient resolution. | Screen different solvent systems. Sometimes switching one of the solvents (e.g., using ethyl acetate instead of ether) can alter the selectivity and improve separation.[6] Using a shallower solvent gradient during elution can also enhance resolution. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This method is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable volume of dilute aqueous sodium hydroxide (e.g., 1M NaOH) or sodium bicarbonate solution.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-acidic, organic-soluble impurities. Repeat the wash 2-3 times.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) while stirring until the pH is acidic (pH ~2-3). The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Recrystallization: Transfer the filtered solid to a flask. Add a suitable solvent (e.g., ethanol/water mixture) and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating impurities with similar acidic/basic properties but different polarities.
-
Stationary Phase and Eluent Preparation: Prepare a silica gel slurry in the initial, less polar eluent. For a polar compound like this, a good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH) with the addition of 0.5% triethylamine (TEA) to prevent streaking.[5][6]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a suitable solvent (e.g., methanol), add silica gel, evaporate the solvent completely, and then carefully add the resulting dry powder to the top of the packed column.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the compound.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification strategy for the target compound.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core
Question 1: Low yield of the desired 1H-pyrrolo[2,3-b]pyridine product is observed, with a significant amount of starting material remaining.
Answer:
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Incomplete Cyclization: The cyclization step to form the pyrrole ring may be inefficient.
-
Troubleshooting:
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Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
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Ensure the base used for cyclization (e.g., NaH, KOtBu) is fresh and added under strictly anhydrous conditions. The presence of moisture can quench the base and hinder the reaction.
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Consider using a stronger base or a different solvent system. For instance, switching from THF to a higher-boiling solvent like dioxane or toluene might be beneficial.
-
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be ideal for the specific substrate.
-
Troubleshooting:
-
Review the literature for similar azaindole syntheses to identify more suitable conditions.[1]
-
Screen different catalysts if a metal-catalyzed cyclization is being employed.
-
-
Question 2: Formation of a regioisomeric pyrrolopyridine product is observed.
Answer:
-
Lack of Regiocontrol: In some synthetic routes, such as the Fischer indole synthesis with unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of regioisomers.[2]
-
Troubleshooting:
-
Modify the starting materials to favor the formation of the desired isomer. For example, introducing a blocking group can direct the cyclization.
-
Adjust the acidity of the reaction medium. In strongly acidic conditions, the less substituted indole may be the major product.[2]
-
If separation of isomers is difficult, consider a more regioselective synthetic route, such as one starting from a pre-functionalized pyridine.
-
-
Step 2: Chlorination of the 1H-pyrrolo[2,3-b]pyridine Core
Question 3: Multiple chlorinated products are observed in the reaction mixture.
Answer:
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Over-chlorination: The pyrrolo[2,3-b]pyridine ring system is electron-rich and susceptible to over-chlorination.
-
Troubleshooting:
-
Reduce the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, NCS).
-
Lower the reaction temperature to decrease the reactivity of the chlorinating agent.
-
Add the chlorinating agent portion-wise to maintain a low concentration in the reaction mixture.
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-
-
Chlorination at Undesired Positions: Besides the desired 5-position, chlorination can also occur at other positions on the pyrrole or pyridine ring.
-
Troubleshooting:
-
The use of a protecting group on the pyrrole nitrogen can influence the regioselectivity of electrophilic substitution.
-
Employ a milder chlorinating agent.
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Analyze the reaction mixture by 2D NMR to identify the structure of the byproducts, which can provide insights into the reaction mechanism and help in optimizing the conditions.
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-
Step 3: Formylation at the 6-Position (Vilsmeier-Haack Reaction)
Question 4: The formylation reaction is sluggish, or the desired 6-formyl product is obtained in low yield.
Answer:
-
Deactivation of the Substrate: The chloro-substituent at the 5-position is electron-withdrawing and can deactivate the pyridine ring towards electrophilic substitution.
-
Troubleshooting:
-
Increase the amount of the Vilsmeier reagent (POCl₃/DMF).[3]
-
Increase the reaction temperature.
-
Consider protecting the pyrrole nitrogen with an electron-donating group to increase the overall electron density of the ring system.
-
-
-
Formation of Other Isomers: Formylation can potentially occur at other positions, such as the 3-position of the pyrrole ring.
-
Troubleshooting:
-
Careful control of reaction conditions (temperature, stoichiometry) is crucial.
-
Protection of the more reactive positions (e.g., the 3-position) prior to formylation might be necessary if regioselectivity is a persistent issue.
-
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Step 4: Oxidation of the 6-Formyl Group to a Carboxylic Acid
Question 5: The oxidation of the aldehyde to the carboxylic acid is incomplete or results in decomposition of the starting material.
Answer:
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Incomplete Oxidation: The aldehyde may be resistant to oxidation under the chosen conditions.
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Decomposition/Side Reactions: The pyrrolopyridine ring system can be sensitive to strong oxidizing agents.
-
Troubleshooting:
-
Employ milder oxidation conditions. The Pinnick oxidation is a good alternative as it is performed under mild acidic conditions.[4][6]
-
In a Pinnick oxidation, the byproduct hypochlorous acid (HOCl) can lead to side reactions. The addition of a scavenger like 2-methyl-2-butene or hydrogen peroxide is essential to consume the HOCl.[7][8]
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Pyrroles can be sensitive to some oxidation conditions.[7] Protecting the pyrrole nitrogen may be necessary.
-
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Question 6: The desired carboxylic acid product undergoes decarboxylation.
Answer:
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Thermal Instability: Heteroaromatic carboxylic acids can be prone to decarboxylation at elevated temperatures, especially in acidic or basic media.[9][10]
-
Troubleshooting:
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Perform the oxidation and work-up at lower temperatures.
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During purification, avoid prolonged heating.
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If the decarboxylation occurs during the hydrolysis of an ester or nitrile precursor, use milder hydrolysis conditions (e.g., enzymatic hydrolysis or milder acid/base conditions at lower temperatures).
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible synthetic route starts with the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, followed by chlorination at the 5-position using an agent like N-chlorosuccinimide (NCS). Subsequently, a formyl group is introduced at the 6-position via a Vilsmeier-Haack reaction. Finally, the aldehyde is oxidized to the carboxylic acid, for which the Pinnick oxidation is a suitable method.
Q2: What are the most critical parameters to control during the Vilsmeier-Haack formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine?
A2: The most critical parameters are the reaction temperature and the stoichiometry of the Vilsmeier reagent. Due to the presence of the deactivating chloro group, higher temperatures and an excess of the reagent may be required. However, excessively harsh conditions can lead to side reactions or decomposition. Careful optimization and monitoring of the reaction are essential.
Q3: Why is a scavenger used in the Pinnick oxidation, and what are some common scavengers?
A3: A scavenger is used in the Pinnick oxidation to react with the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidizing agent that can lead to undesired side reactions, such as chlorination of the starting material or product, or decomposition of the sodium chlorite reagent.[4][6][7][8] Common scavengers include 2-methyl-2-butene, resorcinol, and hydrogen peroxide.[7][8]
Q4: How can I confirm the regiochemistry of the chlorination and formylation steps?
A4: The most reliable method for confirming the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹H COSY, HSQC, and HMBC can establish the connectivity of protons and carbons in the molecule, allowing for unambiguous structure determination. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help in assigning the positions of substituents.
Quantitative Data
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Azaindole Synthesis | Various | 50-90 | [11] |
| 2 | Chlorination | NCS | 70-90 | - |
| 3 | Vilsmeier-Haack | POCl₃, DMF | 60-80 | [12] |
| 4 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 80-95 | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Common Side Products and Their Formation Conditions
| Side Product | Formation Step | Conditions Favoring Formation | Mitigation Strategy |
| Dichloro-pyrrolopyridine | Chlorination | Excess chlorinating agent, high temperature | Use stoichiometric amount of chlorinating agent, lower temperature |
| 3-Formyl-pyrrolopyridine | Vilsmeier-Haack | Unprotected pyrrole nitrogen | Protect the pyrrole nitrogen |
| Decarboxylated Product | Oxidation/Hydrolysis | High temperature, strong acid/base | Use milder conditions, lower temperature |
| Chlorinated Aldehyde | Pinnick Oxidation | Absence of HOCl scavenger | Add a scavenger like 2-methyl-2-butene |
Experimental Protocols & Methodologies
A detailed experimental protocol for a key step, the Pinnick oxidation, is provided below as an example.
Protocol: Pinnick Oxidation of 5-Chloro-6-formyl-1H-pyrrolo[2,3-b]pyridine
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Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and tetrahydrofuran (THF) (e.g., 1:1 v/v).
-
Add 2-methyl-2-butene (4.0-5.0 eq) to the solution.
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In a separate flask, prepare an aqueous solution of sodium chlorite (80%, 1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq).
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Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to pH 3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Indoles Synthesis [quimicaorganica.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. psiberg.com [psiberg.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
optimizing reaction conditions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the 7-azaindole core of this compound?
A1: A prevalent method for constructing the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is the Hemetsberger-Knittel indole synthesis. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. For the synthesis of 5-chloro-7-azaindole derivatives, this approach has been successfully applied to yield the corresponding 5-chloro-7-azaindole-2-carboxylates, which can then be further processed.
Q2: Are there alternative methods to the Hemetsberger-Knittel synthesis for creating the 7-azaindole ring system?
A2: Yes, several other methods can be employed to synthesize the 7-azaindole nucleus. These include:
-
Chichibabin Cyclization: This method involves the condensation of a substituted 3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).
-
Larock Indole Synthesis: This palladium-catalyzed reaction can be used to synthesize 2,3-substituted 7-azaindoles.
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Batcho-Leimgruber Indole Synthesis: This is another effective method for preparing various azaindoles.
The choice of method often depends on the available starting materials and the desired substitution pattern on the final molecule.
Q3: What are the primary challenges associated with the Hemetsberger-Knittel synthesis?
A3: The main challenges include the stability of the azide starting materials, which can be thermally sensitive and potentially explosive. Careful temperature control and handling are crucial. Additionally, the synthesis of the 3-aryl-2-azido-propenoic ester precursor can sometimes be difficult.
Q4: How is the carboxylic acid functionality at the 6-position typically introduced?
A4: The carboxylic acid at the 6-position is often introduced by hydrolysis of a precursor functional group, such as an ester or a nitrile. For instance, if the 7-azaindole ring is synthesized with a methyl or ethyl ester at the 6-position, this can be hydrolyzed to the carboxylic acid under basic or acidic conditions. Similarly, a 6-cyano-7-azaindole can be hydrolyzed to the carboxylic acid.
Q5: What are common purification techniques for this compound and its intermediates?
A5: Purification is typically achieved through standard laboratory techniques. Intermediates can often be purified by column chromatography on silica gel. The final carboxylic acid product, being more polar, may be purified by recrystallization from a suitable solvent system or by preparative high-performance liquid chromatography (HPLC) if high purity is required.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of the 7-azaindole ester in the Hemetsberger-Knittel reaction.
| Possible Cause | Suggested Solution |
| Decomposition of the azide precursor | Ensure the reaction temperature is carefully controlled. Run the reaction at the lowest effective temperature. Prepare the azide precursor fresh if possible. |
| Incomplete reaction | Increase the reaction time or temperature cautiously. Ensure the solvent is anhydrous and of high purity. |
| Side reactions | The formation of azirine intermediates is possible. Characterize byproducts to understand the reaction pathway and optimize conditions to favor the desired product. |
Problem 2: Difficulty in the hydrolysis of the ester or nitrile at the 6-position.
| Possible Cause | Suggested Solution |
| Steric hindrance | If using a bulky ester, consider switching to a smaller one (e.g., methyl or ethyl) in the preceding step. |
| Incomplete hydrolysis | Increase the concentration of the acid or base, prolong the reaction time, or increase the temperature. Microwave-assisted hydrolysis can sometimes be effective. |
| Degradation of the product | The 7-azaindole ring can be sensitive to harsh acidic or basic conditions. Monitor the reaction closely by TLC or LC-MS and avoid prolonged exposure to extreme pH and high temperatures. |
Problem 3: Formation of multiple products in the Chichibabin cyclization.
| Possible Cause | Suggested Solution |
| Dimerization of the picoline starting material | This is a known side reaction. The order of addition of reagents can be critical. Adding the picoline to the LDA solution before the nitrile may minimize this. |
| Reaction of LDA with the nitrile | This can also occur. Again, optimizing the order and rate of addition is important. |
| Incorrect stoichiometry of the base | The amount of LDA used can significantly impact the reaction outcome. Titrate the LDA solution before use to ensure accurate concentration. An excess of LDA is often required. |
Experimental Protocols
Proposed Synthesis of Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (Hemetsberger-Knittel Approach)
-
Synthesis of the Azide Precursor: React 2-amino-5-chloropyridine with a suitable reagent to introduce a side chain that can be converted to the 3-(2-amino-5-chloropyridin-3-yl)-2-azidopropenoate. This typically involves multiple steps, starting with the appropriate substituted pyridine aldehyde.
-
Cyclization: The azide precursor is then thermally decomposed in a high-boiling solvent like xylene or toluene. The reaction is heated to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Hydrolysis to this compound
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Reaction Setup: Dissolve the methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
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Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of related 7-azaindole derivatives found in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Hemetsberger-Knittel Cyclization | 3-(Substituted-pyridyl)-2-azidopropenoate | Xylene, reflux | Substituted 7-azaindole-2-carboxylate | Typically >70% |
| Ester Hydrolysis | Methyl 5-chloro-7-azaindole-2-carboxylate | NaOH, MeOH/H₂O | 5-chloro-7-azaindole-2-carboxylic acid | Not specified |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | LDA, THF, -40 °C | 2-Phenyl-7-azaindole | 80-82% |
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
stability issues of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The pH of the solution can significantly impact the stability of the compound, potentially leading to hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent can affect solubility and may participate in degradation reactions.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
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Light: Exposure to light, particularly UV light, may induce photolytic degradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
Q2: I am observing precipitation of my compound from the solution over time. What could be the cause?
A2: Precipitation can occur due to several reasons:
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Poor Solubility: The compound may have limited solubility in the chosen solvent system. It is crucial to determine the solubility of the compound in various solvents to select an appropriate one for your experiments.
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Change in pH: A shift in the pH of the solution can alter the ionization state of the carboxylic acid and the pyridine nitrogen, potentially reducing its solubility.
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Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
Q3: My solution of this compound is changing color. What does this indicate?
A3: A change in color often suggests chemical degradation. The formation of colored byproducts can result from oxidation, photodecomposition, or other complex degradation pathways. It is advisable to protect solutions from light and to use freshly prepared solutions whenever possible.
Troubleshooting Guides
Issue 1: Compound Degradation in Acidic Conditions
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Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis when the compound is dissolved in an acidic solution (e.g., pH < 4).
-
Potential Cause: Acid-catalyzed hydrolysis of the pyrrolo[2,3-b]pyridine ring system or other acid-labile functional groups.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your experimental setup, increase the pH of the solution to a neutral or slightly basic range.
-
Solvent Selection: Use aprotic solvents if compatible with your experimental design to minimize the availability of protons for catalysis.
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Temperature Control: Perform experiments at lower temperatures to reduce the rate of degradation.
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Time Limitation: Prepare solutions fresh and use them promptly to minimize the time the compound is exposed to acidic conditions.
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Issue 2: Instability in Basic Conditions
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Symptom: Degradation is observed in basic solutions (e.g., pH > 8) upon analysis.
-
Potential Cause: Base-catalyzed hydrolysis or other base-mediated degradation pathways. The electron-withdrawing nature of the chloro and carboxylic acid groups can make the ring system susceptible to nucleophilic attack under basic conditions.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of the solution in the neutral to slightly acidic range.
-
Avoid Strong Bases: Use weaker bases for any necessary pH adjustments.
-
Inert Atmosphere: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent base-catalyzed oxidation.
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Issue 3: Photodegradation
-
Symptom: The compound degrades when exposed to ambient or UV light. This may be accompanied by a color change in the solution.
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Potential Cause: The pyrrolo[2,3-b]pyridine core is an aromatic heterocyclic system that can absorb UV light, leading to photolytic decomposition.
-
Troubleshooting Steps:
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Work in Dim Light: Perform experimental manipulations in a dimly lit environment.
-
Photostability Studies: If the compound is intended for applications where light exposure is unavoidable, conduct formal photostability studies to understand the degradation kinetics and identify degradation products.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available, a generalized table for related heterocyclic compounds is provided for illustrative purposes. Actual values for the target compound may vary significantly.
| Condition | Stressor | Typical Observation for Related Compounds |
| pH | 0.1 M HCl | Potential for hydrolysis of the heterocyclic ring. |
| 0.1 M NaOH | Susceptibility to nucleophilic attack and ring opening. | |
| Oxidation | 3% H₂O₂ | Possible formation of N-oxides or other oxidation products. |
| Temperature | 60°C in Solution | Accelerated degradation compared to room temperature. |
| Light | UV/Visible | Photolytic degradation, often leading to colored byproducts. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. A typical workflow is outlined below.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
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Thermal Degradation: Heat the stock solution at 60°C for a specified time.
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Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and/or a visible light source) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A diode array detector is useful for monitoring the appearance of new peaks and changes in the UV-Vis spectrum.
-
Data Evaluation:
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Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
troubleshooting failed reactions of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and addressing common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My synthesis of this compound from the corresponding methyl ester via hydrolysis is resulting in low yields or impure product. What are the likely causes and solutions?
A1: Low yields or impurities during the hydrolysis of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can arise from several factors. Incomplete hydrolysis, degradation of the 7-azaindole core under harsh conditions, and difficult work-up procedures are common culprits.
Troubleshooting Steps:
-
Incomplete Hydrolysis: Monitor the reaction progress closely using TLC or LC-MS. If the starting ester is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged exposure to harsh conditions can lead to degradation.
-
Reaction Conditions: The 7-azaindole ring can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. If degradation is observed, consider using milder hydrolysis conditions. For instance, instead of refluxing with strong NaOH or HCl, you could try using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
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Work-up Procedure: The product is a carboxylic acid and will have some solubility in water, especially at neutral or basic pH. When neutralizing the reaction mixture, carefully adjust the pH to the isoelectric point (typically around pH 4-5 for amino acids, and likely in the acidic range for this molecule) to ensure maximum precipitation. Wash the precipitate with cold water to remove inorganic salts and dry it thoroughly. If the product remains in the aqueous layer, extraction with an appropriate organic solvent (e.g., ethyl acetate) at an acidic pH may be necessary.
Q2: I am experiencing very low yields in my amide coupling reaction with this compound using standard coupling agents like HATU or EDC/HOBt. Why is this happening and what can I do to improve the yield?
A2: Low yields in amide coupling reactions with azaindole carboxylic acids are a known issue. The nitrogen atom in the pyridine ring can interfere with the reaction by reacting with the coupling agents or by altering the electronic properties of the carboxylic acid. Standard coupling agents like HOBT or BOP have been reported to give low yields with azaindole-2-carboxylic acids.
Recommended Solutions:
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Choice of Coupling Reagent: For azaindole carboxylic acids, it is often beneficial to use alternative coupling reagents. Research suggests that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine (NMM) can provide significantly better yields for amide coupling of related azaindole carboxylic acids.
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Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated ester intermediate. Use dry solvents and reagents. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields.
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Formation of Acyl Chloride: An alternative approach is to convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, this method can be harsh and may lead to side reactions on the 7-azaindole ring if not performed carefully. This should be considered a more aggressive approach if other methods fail.
Q3: I am struggling with the purification of this compound. It seems to be poorly soluble in common organic solvents and difficult to handle. What are some effective purification strategies?
A3: The polar nature of the carboxylic acid and the heterocyclic ring system can indeed make purification challenging due to poor solubility in many common chromatography solvents.
Purification Recommendations:
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method. Experiment with different solvent systems. Given the polar nature of the molecule, polar solvents or solvent mixtures are likely to be most effective.
-
Reversed-Phase Chromatography: For highly polar compounds like carboxylic acids that are difficult to purify using normal-phase silica gel chromatography, reversed-phase flash chromatography is a powerful alternative.[1] A C18-functionalized silica gel can be used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]
-
Solid Phase Extraction (SPE): SPE can be a useful technique for cleanup. Depending on the nature of the impurities, you could use a normal-phase sorbent to retain the polar product while washing away less polar impurities, or a reversed-phase sorbent to retain the product and wash away more polar impurities.
Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide typical ranges and conditions based on closely related 7-azaindole derivatives. Researchers should use this as a starting point for optimization.
Table 1: Solubility of Related 7-Azaindole Carboxylic Acids
| Solvent | Solubility | Notes |
| Water | Slightly soluble to sparingly soluble | Solubility is pH-dependent. Generally more soluble at basic pH. |
| Methanol | Soluble to sparingly soluble | Often used as a co-solvent in reactions. |
| Ethanol | Soluble to sparingly soluble | |
| DMF | Generally soluble | Common solvent for amide coupling reactions. |
| DMSO | Generally soluble | Good solvent for NMR, but can be difficult to remove. |
| Dichloromethane | Sparingly soluble to insoluble | Solubility may increase with esterification of the carboxylic acid. |
| Ethyl Acetate | Sparingly soluble to insoluble | Often used for extraction at acidic pH. |
Table 2: Comparison of Amide Coupling Reagents for Azaindole Carboxylic Acids
| Coupling Reagent | Base | Typical Yield | Notes |
| HATU | DIPEA | Low to Moderate | May require optimization of reaction time and temperature. |
| EDC/HOBt | DIPEA/DMAP | Low | Often reported to be inefficient for this class of compounds. |
| BOP | Hünig's Base | Low | Similar to EDC/HOBt, can result in low yields. |
| DMTMM | NMM | Good to Excellent | Recommended for amide coupling of azaindole carboxylic acids. |
| SOCl₂ (for acyl chloride formation) | Pyridine or Et₃N | Variable | Harsher conditions, potential for side reactions. Use as a secondary option. |
Experimental Protocols
The following are generalized experimental protocols for key transformations involving this compound, based on procedures for analogous compounds.
Protocol 1: Hydrolysis of Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of approximately 4-5.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the carboxylic acid.
Protocol 2: Amide Coupling using DMTMM
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile), add N-methylmorpholine (NMM) (2.0-3.0 eq).
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.2-1.5 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Synthesis
Caption: A flowchart for troubleshooting low-yield chemical reactions.
Diagram 2: Key Steps in Amide Coupling of this compound
Caption: The reaction pathway for amide bond formation.
References
Navigating the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of alternative synthetic routes for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key intermediate in pharmaceutical research. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs). This resource is designed to assist researchers in optimizing their synthetic strategies, overcoming common hurdles, and efficiently achieving their target molecule.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Issue 1: Low Yield in the Initial Condensation Step (e.g., Knoevenagel or similar condensations)
-
Question: My initial condensation reaction between a pyridine carbaldehyde derivative and an active methylene compound is resulting in very low yields or failing completely. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in condensation reactions for the synthesis of azaindole precursors can stem from several factors:
-
Steric Hindrance: Bulky substituents on either the aldehyde or the active methylene compound can impede the reaction.
-
Electronic Effects: The electronic nature of the pyridine ring can affect the reactivity of the aldehyde. Electron-withdrawing groups can deactivate the aldehyde.
-
Base Selection: The choice of base is critical. A base that is too strong or too weak may not effectively deprotonate the active methylene compound or may lead to side reactions.
-
Reaction Conditions: Temperature and reaction time are crucial. Some condensations require elevated temperatures to proceed, while others may decompose at higher temperatures.
Troubleshooting Steps:
-
Vary the Base: Experiment with a range of bases, from milder organic bases like piperidine or triethylamine to stronger inorganic bases like sodium ethoxide or potassium carbonate.
-
Optimize Temperature: Screen a range of temperatures, starting from room temperature up to the reflux temperature of the solvent. Microwave heating can sometimes dramatically accelerate these reactions.[1]
-
Solvent Effects: The choice of solvent can influence reaction rates and equilibria. Try switching to a more polar or aprotic solvent.
-
Protecting Groups: If steric hindrance is a suspected issue, consider using smaller protecting groups on adjacent functionalities.
-
Issue 2: Poor Regioselectivity in Cyclization to Form the Pyrrole Ring
-
Question: During the cyclization step to form the pyrrolo[2,3-b]pyridine core, I am observing the formation of multiple isomers. How can I improve the regioselectivity of this reaction?
-
Answer: Achieving high regioselectivity in the formation of the azaindole ring is a common challenge. The outcome is often influenced by the specific synthetic route and the substitution pattern of the precursor.
Strategies to Enhance Regioselectivity:
-
Directed Ortho-Metalation (DoM): Employing directing groups on the pyridine ring can allow for selective metalation at a specific position, followed by reaction with an electrophile to build the pyrrole ring in a controlled manner.
-
Transition-Metal Catalyzed Cross-Coupling: The use of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, followed by a cyclization step, often provides excellent regiocontrol.[1] Site-selective couplings can be achieved by carefully choosing the catalyst, ligands, and reaction conditions.[1]
-
Pre-functionalization of the Pyridine Ring: Starting with a pyridine derivative that already has substituents at key positions can guide the cyclization to the desired isomer.
-
Issue 3: Difficulty with the Hydrolysis of an Ester to the Carboxylic Acid
-
Question: I am struggling to hydrolyze the ester group at the 6-position to the desired carboxylic acid without decomposition of the azaindole core. What conditions should I try?
-
Answer: The hydrolysis of esters on the electron-rich azaindole ring system can be challenging due to the potential for side reactions, such as decarboxylation or degradation of the heterocyclic core, especially under harsh conditions.
Recommended Hydrolysis Conditions:
-
Mild Basic Hydrolysis: Start with mild conditions, such as using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.
-
Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a suitable lipase can be a very mild and effective alternative.
-
Acidic Hydrolysis (with caution): While generally harsher, carefully controlled acidic hydrolysis with dilute acids like HCl or trifluoroacetic acid (TFA) at low temperatures can sometimes be effective. Monitor the reaction closely to avoid decomposition.
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Alternative Synthetic Routes: A Tabular Comparison
The following table summarizes key quantitative data for different synthetic approaches to this compound and related 7-azaindole derivatives.
| Synthetic Route | Key Starting Materials | Key Reactions | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route A: Hemetsberger–Knittel Synthesis | 2-Chloro-4-formylpyridine, Ethyl azidoacetate | Knoevenagel condensation, Thermal or photochemical cyclization, Hydrolysis | 30-40% | >95% (after purification) | Convergent route, readily available starting materials. | The condensation step can be low-yielding; azides are potentially hazardous.[2] |
| Route B: Suzuki-Miyaura Coupling Approach | 2,5-Dichloro-3-aminopyridine, (2-Ethoxyvinyl)borolane | Suzuki-Miyaura coupling, Acid-catalyzed cyclization, Oxidation, Hydrolysis | 45-60% | >98% | High regioselectivity, good overall yields, protecting-group-free in some cases.[1] | Requires multi-step synthesis of boronic acid/ester partner. |
| Route C: Sonogashira Coupling and Cyclization | 2,5-Dichloro-3-iodopyridine, Terminal alkyne | Sonogashira coupling, Base-mediated indolization, Functional group manipulation | 40-55% | >97% | Good functional group tolerance, allows for diverse substitutions on the pyrrole ring. | Requires a copper co-catalyst which can be difficult to remove. |
| Route D: Diels-Alder Reaction of Oxazoles | Substituted oxazole and an allene | Intramolecular Diels-Alder reaction, Aromatization | Variable, reported up to 89% for the core structure.[3] | High | Novel approach, can provide access to complex substitution patterns. | Preparation of the substituted oxazole and allene precursors can be challenging.[3] |
Detailed Experimental Protocols
Route A: Hemetsberger–Knittel Synthesis (Adapted from literature)
Step 1: Knoevenagel Condensation To a solution of 2-chloro-4-formylpyridine (1.0 eq) in ethanol, add ethyl azidoacetate (1.2 eq) and a catalytic amount of piperidine. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude product by column chromatography to yield the corresponding vinyl azide.
Step 2: Thermal Cyclization In a high-boiling point solvent such as xylenes, heat the vinyl azide from the previous step to reflux (approximately 140 °C) for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by chromatography to afford the ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Step 3: Hydrolysis Dissolve the ethyl ester in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 8 hours. Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture with 1M HCl to pH 3-4. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Alternative synthetic routes to the target compound.
Caption: A logical workflow for troubleshooting synthetic issues.
References
Technical Support Center: Deprotection Strategies for 7-Azaindole Nitrogen
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of the nitrogen atom in the 7-azaindole scaffold.
General Considerations for 7-Azaindole Deprotection
The selection of a deprotection strategy for N-protected 7-azaindoles is critical and depends on the stability of the protecting group and the tolerance of other functional groups in the molecule to the reaction conditions. The 7-azaindole ring system has unique electronic properties that can influence the reactivity of the N-H bond and the protecting group.
dot
Caption: General workflow for selecting a 7-azaindole deprotection strategy.
Boc (tert-Butyloxycarbonyl) Protecting Group
The Boc group is a widely used protecting group for the 7-azaindole nitrogen due to its general stability and ease of removal under acidic conditions.
FAQs and Troubleshooting Guide: Boc Deprotection
Q1: My Boc deprotection is incomplete. What should I do?
A1: Incomplete deprotection is a common issue. Consider the following troubleshooting steps:
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Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough. While trifluoroacetic acid (TFA) is standard, its effectiveness can be reduced if it has absorbed water. Using a fresh bottle of TFA or increasing its concentration (e.g., from 20% to 50% in DCM) can be beneficial.[1][2]
-
Reaction Time and Temperature: The reaction may require more time or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
-
Steric Hindrance: If the 7-azaindole is sterically hindered around the nitrogen atom, more forcing conditions such as higher temperatures or longer reaction times may be necessary.[2]
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Alternative Acidic Reagents: Consider using 4M HCl in 1,4-dioxane, which can be an effective alternative to TFA.[1]
Q2: I am observing unexpected byproducts during Boc deprotection. What are they and how can I avoid them?
A2: The primary byproduct concern during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[3] This electrophile can alkylate nucleophilic sites on your 7-azaindole or other functional groups in your molecule.
-
Preventing tert-Butylation: The most effective way to prevent this side reaction is by using scavengers. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[1] A standard deprotection cocktail is a 95:2.5:2.5 mixture of TFA, water, and TIS.[1]
-
Substrate Degradation: If your molecule contains other acid-sensitive functional groups, they may be degrading under the reaction conditions. In such cases, consider milder deprotection methods.
Q3: Can I remove the Boc group from 7-azaindole under basic or neutral conditions?
A3: While acidic cleavage is most common, basic conditions can be used for the deprotection of Boc-protected indoles and azaindoles, especially when the molecule is sensitive to acid.[4] Reagents like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol can be effective.[4] Thermal deprotection has also been reported for some N-Boc borylated heteroarenes.[1]
Data Presentation: Boc Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 30 min - 4 h | Most common method. Scavengers are recommended.[1] |
| 4 M HCl | 1,4-Dioxane | RT | 1 - 4 h | Good alternative to TFA; the product may precipitate as the HCl salt.[1] |
| NaOMe or K₂CO₃ | Methanol | RT | Variable | A milder, basic alternative for acid-sensitive substrates.[4] |
| Heat | (none) | High Temp | Variable | Can be a clean method if the substrate is thermally stable.[1] |
Experimental Protocol: Acidic Boc Deprotection with TFA
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Dissolve the N-Boc-7-azaindole (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
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To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 20% v/v). If the substrate contains nucleophilic groups, add scavengers such as triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product can be purified by standard methods such as chromatography or crystallization.
SEM (2-(Trimethylsilyl)ethoxymethyl) Protecting Group
The SEM group is stable under a variety of conditions and can be removed with fluoride reagents or under acidic conditions.
FAQs and Troubleshooting Guide: SEM Deprotection
Q1: What are the standard methods for SEM deprotection on 7-azaindole?
A1: The two main strategies for SEM cleavage are:
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. The fluoride ion attacks the silicon atom, initiating a fragmentation that releases the deprotected amine.
-
Acidic Deprotection: Strong acids like HCl or Lewis acids such as SnCl₄ can also be used to cleave the SEM group.[5]
Q2: My SEM deprotection with TBAF is sluggish or incomplete. How can I improve the reaction?
A2:
-
Increase Temperature: Heating the reaction mixture can significantly accelerate the deprotection. Temperatures around 45-80 °C are often employed.
-
Additives: The addition of tetramethylethylenediamine (TMEDA) can facilitate the reaction.
-
Microwave Heating: For resistant substrates, microwave irradiation in the presence of a TBAF-SiO₂ system has been shown to be effective for deprotecting SEM-protected 7-azaindoles.[6]
Q3: Are there any side reactions to be aware of during SEM deprotection?
A3:
-
Basicity of TBAF: Commercial TBAF solutions can be basic and may cause side reactions with base-sensitive functional groups.[7] Buffering the reaction with a mild acid like acetic acid can mitigate this issue.
-
Lewis Acid Sensitivity: When using Lewis acids for deprotection, ensure that other functional groups in your molecule are stable to these conditions.
Data Presentation: SEM Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Yield (%) | Notes |
| TBAF, TMEDA | DMF | 45 | 20 h | - | A common fluoride-based method. |
| TBAF-SiO₂ | - | Microwave | - | 70 | Effective for challenging substrates.[6] |
| SnCl₄ | Dichloromethane | 0 to RT | 2 h | 93-98 | A Lewis acid-mediated approach.[5] |
| MgBr₂ | Ether/Nitromethane | RT | Variable | - | A mild Lewis acid alternative.[8] |
Experimental Protocol: Fluoride-Mediated SEM Deprotection with TBAF
-
Dissolve the N-SEM-7-azaindole (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add tetramethylethylenediamine (TMEDA) (3.0 equiv) to the solution.
-
Add a 1.0 M solution of TBAF in THF (3.0 equiv) to the reaction mixture.
-
Heat the reaction at 45 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Sulfonyl Protecting Groups (e.g., Ts, Ms)
Sulfonyl groups are robust protecting groups that are stable to a wide range of reaction conditions. Their removal often requires harsher conditions compared to Boc or SEM groups.
FAQs and Troubleshooting Guide: Sulfonyl Deprotection
Q1: What are the common methods for removing a sulfonyl group from 7-azaindole?
A1: Deprotection of N-sulfonyl groups typically involves nucleophilic attack on the sulfur atom or reductive cleavage.
-
Basic Hydrolysis: Strong bases like KOH or NaOH in alcoholic solvents at elevated temperatures can cleave the N-S bond.
-
Reductive Cleavage: Reagents like magnesium in methanol or sodium amalgam can be used.
-
Acidic Hydrolysis: Strong acids such as trifluoromethanesulfonic acid (TfOH) can be effective, particularly for N-arylsulfonamides.[9]
Q2: My sulfonyl deprotection is giving low yields. What could be the issue?
A2: Low yields can result from the harsh conditions required for deprotection, leading to substrate degradation.
-
Optimize Reaction Conditions: Carefully screen reaction temperatures and times to find a balance between deprotection and decomposition.
-
Alternative Reagents: If one method is proving unsuccessful, exploring a different class of reagents (e.g., switching from basic hydrolysis to a reductive method) may be beneficial.
Q3: Can I selectively deprotect one sulfonyl group in the presence of another?
A3: Selective deprotection can be challenging but is sometimes possible based on the electronic properties of the sulfonyl groups. For instance, nosyl groups are generally more labile than tosyl groups.[9]
Data Presentation: Sulfonyl Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Yield (%) |
| Aryl sulfonyl | KOH | Ethanol | 35 | Moderate to Good |
| Alkyl sulfonyl | KOH | Ethanol | 35 | Moderate to Good |
| N-arylsulfonamides | TfOH | Dichloromethane | RT | High |
Yields are generally reported as moderate to good in the literature for the sulfenylation of N-sulfonyl protected 7-azaindoles, which implies the stability of the protecting group under these conditions. Deprotection conditions would need to be harsher.[10]
Experimental Protocol: Basic Hydrolysis of N-Tosyl-7-azaindole
-
Dissolve the N-tosyl-7-azaindole (1.0 equiv) in ethanol.
-
Add potassium hydroxide (KOH) (3.0 equiv).
-
Heat the reaction mixture at 35 °C, or higher if necessary, and monitor by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Benzyl (Bn) and p-Methoxybenzyl (PMB) Protecting Groups
Benzyl and PMB groups are commonly removed by hydrogenolysis or oxidative cleavage.
dot
Caption: Deprotection pathways for Benzyl (Bn) and p-Methoxybenzyl (PMB) groups.
FAQs and Troubleshooting Guide: Benzyl and PMB Deprotection
Q1: What is the most common method for benzyl group removal from 7-azaindole?
A1: Catalytic hydrogenolysis is the most widely used method for N-debenzylation.[11][12] This involves reacting the N-benzyl-7-azaindole with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Q2: My hydrogenolysis reaction is not working well. What can I do?
A2:
-
Catalyst Activity: The Pd/C catalyst may be deactivated. Use fresh catalyst for each reaction.
-
Solvent Choice: Solvents like methanol, ethanol, and ethyl acetate are commonly used. Ensure the starting material is fully dissolved.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure can sometimes improve the reaction rate.
-
Presence of Catalyst Poisons: Sulfur-containing compounds or other impurities can poison the catalyst. Ensure your starting material is pure.
Q3: How is the PMB group typically removed, and is it different from the benzyl group?
A3: The PMB group can be removed by hydrogenolysis, similar to the benzyl group. However, the electron-donating methoxy group makes the PMB group susceptible to oxidative cleavage, providing an orthogonal deprotection strategy.[13][14] Common oxidative reagents include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium nitrate (CAN). The PMB group can also be cleaved under acidic conditions, for example with TFA.[15]
Q4: I am trying to remove a PMB group with DDQ, but the reaction is slow. Any suggestions?
A4: The efficiency of DDQ-mediated deprotection can sometimes be improved by exposure to long-wavelength UV light.[14] The reaction is typically performed in a solvent system like DCM/water.
Data Presentation: Benzyl and PMB Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Notes |
| Benzyl (Bn) | H₂, Pd/C | Methanol or Ethanol | RT | Most common method for N-debenzylation.[11] |
| PMB | H₂, Pd/C | Methanol or Ethanol | RT | Can be removed by hydrogenolysis. |
| PMB | DDQ | DCM/Water | RT | Oxidative cleavage, orthogonal to Bn deprotection.[13] |
| PMB | TFA | Dichloromethane | 0 to RT | Acid-labile cleavage.[15] |
Experimental Protocol: Hydrogenolysis of N-Benzyl-7-azaindole
-
Dissolve the N-benzyl-7-azaindole in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified if necessary.
References
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 14. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor yield, during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis beginning with the formation of the 5-chloro-7-azaindole core, followed by regioselective functionalization at the C6 position, and concluding with the hydrolysis of a precursor to the carboxylic acid.
Q2: Why am I experiencing low yields in the formation of the 5-chloro-7-azaindole intermediate?
Low yields in the formation of the 5-chloro-7-azaindole scaffold can stem from several factors. The electron-deficient nature of the pyridine ring can render starting materials less reactive in traditional indole syntheses. Incomplete reactions, side-product formation during cyclization, and difficulties in purification are common hurdles. A multi-step approach involving the protection of 2-amino-3-picoline, followed by lithiation, cyclization, reduction, chlorination, and subsequent dehydrogenation can provide a more controlled and higher-yielding route.
Q3: What are the primary challenges in introducing a functional group at the C6 position of 5-chloro-7-azaindole?
The main challenge is achieving regioselectivity. Direct electrophilic substitution on the 7-azaindole ring typically occurs at the C3 position of the pyrrole ring. To functionalize the C6 position on the pyridine ring, methods like directed ortho-metalation (DoM) are often necessary. This technique uses a directing group to selectively deprotonate the C6 position, allowing for the introduction of an electrophile.
Q4: I'm having trouble with the final hydrolysis of the 6-cyano precursor to the carboxylic acid. What could be the issue?
Hydrolysis of the 6-cyano-5-chloro-1H-pyrrolo[2,3-b]pyridine intermediate can be challenging. Incomplete hydrolysis is a common problem, often requiring harsh reaction conditions (strong acid or base and high temperatures) which can lead to decomposition of the starting material or product. Another potential issue is the formation of the corresponding amide as a stable intermediate. Optimizing the reaction time, temperature, and the concentration of the acid or base is crucial for driving the reaction to completion while minimizing degradation.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of 5-Chloro-7-azaindole Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction of 2-amino-3-picoline | Insufficient activation or protection of the starting material. | Protect the amino group of 2-amino-3-picoline as a tert-butoxycarbonyl (Boc) derivative to increase its solubility and modulate its reactivity. |
| Multiple products observed after cyclization | Lack of regioselectivity in the cyclization step. | A stepwise approach involving lithiation of the protected 2-amino-3-picoline followed by reaction with a suitable cyclizing agent can improve selectivity. |
| Low yield after chlorination | Over-chlorination or degradation of the 7-azaindole ring. | Use a milder chlorinating agent such as N-chlorosuccinimide (NCS). Control the stoichiometry of the chlorinating agent and the reaction temperature carefully. |
| Product loss during purification | Co-elution of impurities or product degradation on silica gel. | Consider alternative purification methods such as recrystallization or preparative HPLC. Ensure the product is stable under the chosen purification conditions. |
Problem 2: Poor Regioselectivity and Yield in C6-Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Functionalization at the C3 position instead of C6 | Direct electrophilic substitution is favored at C3. | Employ a directed ortho-metalation (DoM) strategy. Protect the N1 position of 5-chloro-7-azaindole with a suitable directing group (e.g., pivaloyl or carbamoyl) to direct lithiation to the C6 position. |
| Low conversion to the C6-functionalized product | Incomplete deprotonation at the C6 position. | Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium in an anhydrous aprotic solvent like THF at low temperatures (-78 °C). Ensure all reagents and solvents are scrupulously dried. |
| Decomposition of starting material | The organometallic intermediate is unstable. | Maintain a low reaction temperature throughout the deprotonation and electrophilic quench steps. Add the electrophile slowly to the reaction mixture. |
| Difficulty in introducing the cyano group | The chosen cyanating agent is not reactive enough. | Use a reactive cyanating agent such as N-cyanobenzensulfonamide or cyanogen bromide after the C6-lithiation. |
Problem 3: Incomplete Hydrolysis of 6-Cyano-5-chloro-1H-pyrrolo[2,3-b]pyridine
| Symptom | Possible Cause | Suggested Solution |
| Isolation of the 6-carboxamide intermediate | Incomplete hydrolysis of the amide to the carboxylic acid. | Increase the reaction time and/or temperature. For acidic hydrolysis, use a higher concentration of a strong acid like sulfuric acid. For basic hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide is used, followed by acidic workup. |
| Low yield of the carboxylic acid and recovery of starting nitrile | The hydrolysis conditions are not harsh enough. | Switch to microwave-assisted hydrolysis, which can often accelerate the reaction and improve yields. |
| Product degradation | The target molecule is unstable under the harsh hydrolysis conditions. | Attempt a two-step hydrolysis: first to the amide under milder conditions, followed by hydrolysis of the isolated amide to the carboxylic acid. Alternatively, explore enzymatic hydrolysis as a milder alternative. |
| Decarboxylation of the product | The carboxylic acid is unstable at high temperatures. | If decarboxylation is observed, try to perform the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress is key. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole)
This protocol is adapted from a multi-step synthetic route.
-
Protection of 2-amino-3-picoline: To a solution of 2-amino-3-picoline in an appropriate solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc protected intermediate by column chromatography.
-
Lithiation and Cyclization: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected intermediate in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium dropwise and stir for 1-2 hours. Add a suitable cyclizing agent to form the pyrrole ring.
-
Reduction and Chlorination: The cyclized intermediate is then reduced, for example, using catalytic hydrogenation. The resulting 7-azaindoline is then chlorinated using a mild chlorinating agent like NCS in a suitable solvent.
-
Dehydrogenation: The 5-chloro-7-azaindoline is dehydrogenated to the aromatic 5-chloro-7-azaindole using an oxidizing agent such as manganese dioxide in a solvent like toluene at reflux.
Protocol 2: C6-Cynation of 5-Chloro-7-azaindole via Directed ortho-Metalation
-
N1-Protection: Protect the N1 position of 5-chloro-7-azaindole with a suitable directing group (e.g., pivaloyl chloride or a carbamoyl chloride) in the presence of a base.
-
Directed ortho-Metalation: In a flame-dried flask under an inert atmosphere, dissolve the N1-protected 5-chloro-7-azaindole in anhydrous THF and cool to -78 °C. Add a solution of LDA (pre-formed or generated in situ) dropwise and stir for 1-2 hours.
-
Electrophilic Quench with a Cyanating Agent: To the solution of the C6-lithiated intermediate, add a solution of a suitable cyanating agent (e.g., N-cyanobenzensulfonamide) in anhydrous THF at -78 °C. Allow the reaction to warm to room temperature slowly and stir until completion.
-
Deprotection: Remove the N1-protecting group under appropriate conditions (e.g., basic hydrolysis for a pivaloyl group) to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Protocol 3: Hydrolysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
-
Acidic Hydrolysis: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in a suitable solvent mixture (e.g., water/ethanol), add a strong acid such as concentrated sulfuric acid. Heat the mixture at reflux for several hours until the reaction is complete (monitored by LC-MS).
-
Workup: Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for C6-Lithiation of N1-Protected 5-Chloro-7-azaindole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Electrophile | Yield of C6-product (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 1 | I₂ | 75 |
| 2 | LDA (1.2) | THF | -78 | 2 | (CN)₂ | 68 |
| 3 | s-BuLi (1.1) | THF/TMEDA | -78 | 1 | Ph₂CO | 82 |
| 4 | LDA (1.5) | Et₂O | -78 to 0 | 3 | TsCN | 72 |
Table 2: Optimization of Hydrolysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
| Entry | Hydrolysis Condition | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) |
| 1 | 6M HCl (aq) | 100 | 12 | 65 |
| 2 | 12M H₂SO₄ (aq) | 120 | 8 | 85 |
| 3 | 4M NaOH (aq), then H⁺ | 110 | 10 | 78 |
| 4 | 12M H₂SO₄ (aq), Microwave | 150 | 0.5 | 92 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Validation & Comparative
Comparative Analysis of NMR Data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid and Analogs
For researchers and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative overview of expected NMR data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, drawing on available data from structurally related analogs.
Predicted NMR Spectral Characteristics
The structure of this compound features a pyrrole ring fused to a pyridine ring. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxylic acid group.
¹H NMR:
-
Pyrrole Protons (H2, H3): The protons on the pyrrole ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The H3 proton is generally more upfield than the H2 proton.
-
Pyridine Proton (H4): The single proton on the pyridine ring (H4) will likely be downfield due to the deshielding effect of the adjacent nitrogen and the chlorine atom.
-
NH Proton: The pyrrole NH proton usually appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), and its position can be solvent-dependent.
-
Carboxylic Acid Proton: The OH proton of the carboxylic acid will be a broad singlet, typically at a very downfield chemical shift (>12 ppm), and may exchange with deuterium in solvents like D₂O.
¹³C NMR:
-
The carbon atoms in the heterocyclic rings will resonate in the aromatic region (δ 100-160 ppm).
-
The carboxylic acid carbonyl carbon will appear significantly downfield (δ > 165 ppm).
-
Carbons attached to nitrogen and chlorine will be deshielded and appear at a lower field.
Comparative NMR Data of Analogous Compounds
To substantiate these predictions, the following table summarizes the ¹H NMR data for several related 1H-pyrrolo[2,3-b]pyridine derivatives. These analogs provide a valuable reference for estimating the chemical shifts of the target molecule.
| Compound Name | H2 (ppm) | H3 (ppm) | H4 (ppm) | Other Protons (ppm) | Solvent |
| 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | - | - | - | Aromatic protons observed[2] | - |
| 5-Chloro-7-azaindole-3-carboxaldehyde | - | - | - | Aromatic protons observed[3] | - |
| 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester | - | - | - | Aromatic protons observed[4] | - |
| 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride | 7.48 (d) | - | 8.18 (d) | 11.77 (d, NH), 9.12 (s), 8.81 (d), 8.09 (dd), 7.97-7.81 (m), 7.07 (d), 4.78 (s), 3.96 (s) | DMSO-d₆ |
| 4-Amino-6-oxo-1-phenyl-2-(p-tolyl)-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | - | 6.84 (s) | - | 12.01 (s, NH), 8.40 (s, NH₂), 7.08-7.31 (m, Ar-H), 2.25 (s, CH₃) | DMSO-d₆ |
Note: Direct assignment of all protons was not available in all cited sources. The table reflects the reported data.
Experimental Protocols
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
General NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable protons like NH and OH.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid broad lines in the spectrum.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5]
-
A standard single-pulse experiment is used.
-
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectra are recorded on the same instrument, typically at 101 or 126 MHz.[5]
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
By following these protocols and using the comparative data as a guide, researchers can effectively utilize NMR spectroscopy to characterize this compound and its derivatives, facilitating advancements in drug discovery and development.
References
- 1. ajol.info [ajol.info]
- 2. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Chloro-7-azaindole-3-carboxaldehyde(954112-61-9) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR [m.chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, with a focus on Pexidartinib, and contrasts their activity with other prominent kinase inhibitors.
Introduction to the 5-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
While specific data for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as a kinase inhibitor is not extensively documented in publicly available literature, the core chemical structure is integral to several potent kinase inhibitors. A notable example is Pexidartinib (PLX3397), an FDA-approved drug for the treatment of tenosynovial giant cell tumor (TGCT). Pexidartinib's mechanism of action involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R), as well as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] The 1H-pyrrolo[2,3-b]pyridine core is also found in inhibitors targeting other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) and Inhibitor of nuclear factor kappa-B kinases (IKKs).
Comparative Kinase Inhibition Profiles
The following tables provide a quantitative comparison of the inhibitory activities (IC50 values) of Pexidartinib and other kinase inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in vitro. Lower values indicate greater potency.
Table 1: Inhibitory Activity of Pexidartinib and Other Pyrrolo[2,3-b]pyridine-Based Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | CSF1R (cFMS) | 20 | [3] |
| c-Kit | 10 | [3] | |
| FLT3 | 160 | [3] | |
| KDR (VEGFR2) | 350 | [3] | |
| FLT1 (VEGFR1) | 880 | [3] | |
| Compound 4h (FGFR Inhibitor) | FGFR1 | 7 | [4] |
| FGFR2 | 9 | [4] | |
| FGFR3 | 25 | [4] | |
| FGFR4 | 712 | [4] | |
| SU1261 (IKKα Inhibitor) | IKKα | 10 (Ki) | [5] |
| IKKβ | 680 (Ki) | [5] | |
| SU1349 (IKKα Inhibitor) | IKKα | 16 (Ki) | [5] |
| IKKβ | 3352 (Ki) | [5] |
Table 2: Inhibitory Activity of Selected Multi-Kinase Inhibitors for Comparison
| Compound | Primary Target(s) | IC50 (nM) | Reference |
| Sunitinib | PDGFRβ | 2 | [6] |
| VEGFR2 (Flk-1) | 80 | [6] | |
| c-Kit | Potent inhibitor | [6] | |
| FLT3 | 50 (ITD mutant) | [6] | |
| Sorafenib | Raf-1 | 6 | [7] |
| B-Raf | 22 | [7] | |
| VEGFR2 | 90 | [7] | |
| PDGFRβ | 57 | [7] | |
| c-Kit | 68 | [7] | |
| Imatinib | c-Abl | 600 | [8] |
| c-Kit | 100 | [8] | |
| PDGFRα | 71 | [9] | |
| PDGFRβ | 100 | [8] |
Table 3: Inhibitory Activity of Selected EGFR Tyrosine Kinase Inhibitors for Comparison
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 37 | [10] |
| Erlotinib | EGFR | 2 | [2] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed kinase inhibitors.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high potency and selectivity is a continuous endeavor. The 5-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework in the design of targeted therapies, particularly in the realm of oncology. While a broad range of derivatives from this class are under investigation, this guide focuses on the most prominent and clinically advanced example, Pexidartinib, a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine. Due to a scarcity of publicly available data on derivatives bearing a 6-carboxylic acid moiety, this guide will leverage the extensive research on Pexidartinib to provide a comprehensive comparison and detailed experimental insights.
Pexidartinib (PLX3397) is an orally bioavailable, potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as the proto-oncogene c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1] Its development and subsequent FDA approval for the treatment of tenosynovial giant cell tumor (TGCT) underscore the therapeutic potential of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core.[1] This guide will delve into the quantitative data supporting its efficacy, compare it with other CSF-1R inhibitors, and provide detailed experimental protocols for key biological assays.
Comparative Efficacy of Pexidartinib
Pexidartinib's biological activity is characterized by its potent inhibition of key receptor tyrosine kinases. The following tables summarize its in vitro potency and clinical efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of Pexidartinib
| Target Kinase | IC50 (nM) | Reference |
| CSF-1R | 20 | |
| c-Kit | 10 | [2] |
| FLT3 | 160 | [2] |
| KDR (VEGFR2) | 350 | [2] |
| LCK | 860 | [2] |
| FLT1 (VEGFR1) | 880 | [2] |
| NTRK3 (TrkC) | 890 | [2] |
Table 2: Clinical Efficacy of Pexidartinib in the Phase 3 ENLIVEN Trial (TGCT)
| Efficacy Endpoint | Pexidartinib (n=61) | Placebo (n=59) | p-value | Reference |
| Overall Response Rate (ORR) by RECIST v1.1 at Week 25 | 39% | 0% | <0.0001 | [3] |
| Complete Response (CR) | 15% | 0% | [3] | |
| Partial Response (PR) | 24% | 0% | [3] | |
| ORR by Tumor Volume Score (TVS) at Week 25 | 56% | 0% | <0.0001 | [4] |
Comparison with Alternative CSF-1R Inhibitors
Pexidartinib's efficacy can be contextualized by comparing it to other small-molecule inhibitors targeting CSF-1R.
Table 3: Comparison of IC50 Values for Various CSF-1R Inhibitors
| Compound | CSF-1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | Reference |
| Pexidartinib | 13 - 20 | 10 - 27 | 160 | [2],[5] |
| ARRY-382 | 9 | - | - | [5] |
| Edicotinib (JNJ-40346527) | 3.2 | 20 | 190 | [5] |
| Vimseltinib (DCC-3014) | 3 | >300 | >300 | [5] |
| GENZ-882706 | Not specified | Not specified | Not specified | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating compounds like Pexidartinib, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: CSF-1R Signaling Pathway and Inhibition by Pexidartinib.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. alzdiscovery.org [alzdiscovery.org]
In Vivo Studies of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, no publicly available in vivo studies for derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid were identified. Consequently, a direct comparison guide based on in vivo experimental data for this specific class of compounds cannot be provided at this time.
The molecule of interest, this compound, belongs to the broader class of compounds known as 7-azaindoles. This chemical scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. Extensive research exists on various 7-azaindole derivatives, and many have been investigated for their therapeutic potential in a range of diseases.
Our search for in vivo data on derivatives of the specific 5-chloro, 6-carboxylic acid substituted 7-azaindole scaffold included queries for compounds where the carboxylic acid is modified into amides (carboxamides), as this is a common step in drug development to improve pharmacological properties. However, these targeted searches also did not yield any specific in vivo efficacy or pharmacokinetic studies.
While data for the requested specific derivatives is not available, it is worth noting that in vivo studies have been published for other classes of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, research has been conducted on:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of Phosphodiesterase 4B (PDE4B), with potential applications in central nervous system disorders.
-
1H-pyrrolo[2,3-b]pyridine-5-carboxamides as Janus kinase (JAK) inhibitors, investigated for their immunomodulatory effects in animal models of transplant rejection.
-
Various other substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as anti-cancer agents, including inhibitors of kinases such as ATM and RSK2, with some demonstrating tumor growth inhibition in xenograft models.
These examples highlight the therapeutic interest in the 7-azaindole core. However, the specific substitution pattern of a 5-chloro and a 6-carboxylic acid derivative appears to be an area with limited to no publicly available in vivo research.
Due to the absence of in vivo experimental data for this compound derivatives in the public domain, it is not possible to fulfill the request for a comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this specific compound class. Further research and publication in this particular area of medicinal chemistry would be required to enable such a comparative analysis.
Navigating the Kinase Landscape: A Comparative Cross-Reactivity Profile of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and Structurally Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the predicted selectivity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid through comparative analysis with the marketed drug Pexidartinib and the JAK inhibitor Fedratinib. This guide provides a framework for assessing potential on- and off-target effects, crucial for advancing preclinical drug development.
The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute target specificity remains a significant challenge. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount. This guide presents a predictive cross-reactivity analysis for the novel compound This compound . Due to the absence of direct experimental data for this specific molecule, this comparison leverages publicly available data for structurally and pharmacologically related compounds: Pexidartinib, which shares the same 5-chloro-1H-pyrrolo[2,3-b]pyridine core, and Fedratinib, a kinase inhibitor with a related pyrrolopyrimidine scaffold and extensive public cross-reactivity data.
Predicted Kinase Selectivity Profile
Based on the known targets of the structurally similar compound Pexidartinib, this compound is predicted to primarily target receptor tyrosine kinases. The substitution at the 6-position with a carboxylic acid group, compared to the more complex substituent at the 3-position of Pexidartinib, will likely influence the potency and selectivity profile. It is plausible that the primary targets could include Colony-Stimulating Factor 1 Receptor (CSF1R), Mast/stem cell growth factor receptor Kit (c-Kit), and FMS-like tyrosine kinase 3 (FLT3).
Comparative Cross-Reactivity Data
To provide a quantitative perspective, the following tables summarize the known kinase inhibition data for Pexidartinib and a broader kinome scan for Fedratinib. This data serves as a surrogate to anticipate the potential off-target landscape of this compound.
Table 1: Known Target Profile of Pexidartinib (PLX3397)
| Target | IC50 (nM) | Kinase Family |
| c-Kit | 10 | Tyrosine Kinase |
| CSF1R | 20 | Tyrosine Kinase |
| FLT3 | 160 | Tyrosine Kinase |
| KDR (VEGFR2) | 160 | Tyrosine Kinase |
| FLT1 (VEGFR1) | 350 | Tyrosine Kinase |
| NTRK3 (TRKC) | 860 | Tyrosine Kinase |
Data sourced from publicly available literature.
Table 2: Representative KINOMEscan™ Selectivity Data for Fedratinib
Fedratinib was profiled against a panel of 456 kinases at a concentration of 1 µM. The results are presented as percent of control, where a lower percentage indicates stronger binding. For clarity, a selection of key on- and off-targets is presented.
| Target | Percent of Control (%) | Kinase Family |
| JAK2 | 0.0 | Tyrosine Kinase |
| JAK1 | 0.5 | Tyrosine Kinase |
| FLT3 | 1.0 | Tyrosine Kinase |
| TYK2 | 1.5 | Tyrosine Kinase |
| JAK3 | 2.5 | Tyrosine Kinase |
| ACVR1 | 3.0 | Serine/Threonine Kinase |
| ROCK2 | 5.0 | Serine/Threonine Kinase |
| STK22D | 6.0 | Serine/Threonine Kinase |
| AURKB | 7.5 | Serine/Threonine Kinase |
| PHGK2 | 8.0 | Serine/Threonine Kinase |
This is a partial list intended for illustrative purposes. The complete dataset can be found in publicly accessible databases.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity involves a multi-pronged approach, combining biochemical assays with cell-based target engagement studies.
In Vitro Kinase Profiling (e.g., KINOMEscan™)
Principle: This is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases. It provides a broad overview of the compound's selectivity.
Methodology:
-
Kinase Library: A comprehensive panel of purified, recombinant human kinases is utilized.
-
Immobilized Ligand: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound, the kinase, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is measured. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are often expressed as the dissociation constant (Kd) or the percentage of kinase activity remaining in the presence of the test compound compared to a control.
Cellular Thermal Shift Assay (CETSA®)
Principle: This method assesses target engagement in a cellular environment. The binding of a ligand to its target protein often increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to various temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, indicating the point of inhibition by a kinase inhibitor.
Caption: A schematic overview of the experimental workflow for a KINOMEscan™ cross-reactivity profiling assay.
Conclusion
While direct experimental data for this compound is not yet available, a comparative analysis with the structurally related inhibitor Pexidartinib and the extensively profiled inhibitor Fedratinib provides a valuable predictive framework for its cross-reactivity profile. The shared 5-chloro-1H-pyrrolo[2,3-b]pyridine core suggests a propensity to inhibit tyrosine kinases, with CSF1R, c-Kit, and FLT3 being plausible primary targets. The broader kinome scan data for Fedratinib highlights potential off-target families that warrant investigation. For a definitive understanding of its selectivity, it is imperative to perform comprehensive experimental profiling using the methodologies outlined in this guide. Such data will be critical for the rational design of future studies and the successful development of this compound as a potential therapeutic agent.
A Comparative Guide to the Synthetic Efficiency of Routes to 7-Azaindoles
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, crucial to the development of a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have driven the development of numerous synthetic strategies. This guide provides a comparative overview of several prominent synthetic routes to 7-azaindoles, with a focus on their synthetic efficiency, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for five distinct and widely employed synthetic routes to 7-azaindoles, offering a clear comparison of their efficiencies.
| Synthetic Route | Key Reagents & Catalyst | Typical Reaction Time | Typical Temperature | Yield Range (%) |
| Acid-Catalyzed Cyclization | TFA, TFAA | 8 - 12 hours | 100 °C (reflux) | 70 - 95% |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., K₂CO₃) | 2 - 24 hours | 65 - 110 °C | 60 - 95% |
| Iron-Catalyzed Cyclization (Microwave) | Fe(acac)₃, CuI, base (e.g., KOtBu) | 60 minutes | 130 °C | 30 - 93% |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂, Ag₂CO₃ | 12 - 24 hours | 100 - 120 °C | 55 - 95% |
| Domino Reaction | KN(SiMe₃)₂ or LiN(SiMe₃)₂ | 12 hours | 110 °C | 45 - 75% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines
This method involves the cyclization of pre-formed 3-alkynyl-2-aminopyridines under strong acidic conditions.
General Procedure: To a solution of the 3-alkynyl-2-aminopyridine (1.0 mmol) in acetonitrile (10 mL) is added trifluoroacetic acid (TFA, 1.0 mmol) and trifluoroacetic anhydride (TFAA, 1.3 mmol). The reaction mixture is then heated to reflux (approximately 100 °C) for 8 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 7-azaindole.[1][2]
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This two-step, one-pot procedure involves an initial Sonogashira coupling followed by a base-mediated cyclization.
General Procedure: To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as toluene or THF (10 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol). The mixture is stirred at room temperature for 2-4 hours. Following the completion of the Sonogashira coupling (monitored by TLC), a base such as potassium tert-butoxide (1.5 mmol) and, if necessary, a phase-transfer catalyst like 18-crown-6 (0.1 mmol) are added. The reaction is then heated to 65-80 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash chromatography.
Iron-Catalyzed Cyclization of o-Haloaromatic Amines and Terminal Alkynes (Microwave-Assisted)
This efficient method utilizes an iron catalyst under microwave irradiation to achieve rapid synthesis.
General Procedure: In a microwave reaction vial, the substituted 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (3.0 mmol), iron(III) acetylacetonate (Fe(acac)₃, 0.1 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium tert-butoxide (KOtBu, 1.5 mmol) are combined in N-methyl-2-pyrrolidone (NMP, 2 mL). The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 130 °C for 60 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 7-azaindole.
Rhodium-Catalyzed C-H Activation and Annulative Coupling
This modern approach directly couples aminopyridines with internal alkynes through C-H activation.
General Procedure: A mixture of the aminopyridine (0.2 mmol), the alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), and Ag₂CO₃ (0.4 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is placed in a sealed tube. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to give the corresponding 7-azaindole.
Domino Reaction for Selective Synthesis of 7-Azaindoles
This one-pot method provides a route to 7-azaindoles from readily available starting materials.
General Procedure: In a reaction vessel under an inert atmosphere, 2-fluoro-3-picoline (1.0 equiv.) and an arylaldehyde (1.0 equiv.) are dissolved in diisopropyl ether (iPr₂O). To this solution, potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 3.0 equiv.) is added. The reaction mixture is then heated at 110 °C for 12 hours. After the reaction is complete, the mixture is cooled and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography. The use of LiN(SiMe₃)₂ under similar conditions can selectively lead to the formation of 7-azaindolines.
Synthetic Pathway Visualizations
The following diagrams illustrate the described synthetic routes to 7-azaindoles.
Caption: Acid-catalyzed intramolecular cyclization pathway.
Caption: Palladium-catalyzed Sonogashira coupling and cyclization.
Caption: Microwave-assisted iron-catalyzed synthesis.
References
Validating the Mechanism of Action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid as a Putative FGFR Inhibitor: A Comparative Guide
Introduction
This guide provides a comprehensive framework for validating the mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a novel compound with a pyrrolopyridine core. The pyrrolo[2,3-b]pyridine scaffold is a key feature in numerous kinase inhibitors.[1] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[1][2] This guide outlines a series of experiments to hypothetically test the efficacy and mechanism of this compound as an FGFR inhibitor, comparing it with established drugs targeting the same pathway.
The validation process will follow a structured workflow, beginning with biochemical assays to confirm direct kinase inhibition, moving to cell-based assays to assess target engagement and downstream signaling, and culminating in preclinical assessments of efficacy.[3]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for validating a novel kinase inhibitor.
Comparative Analysis of FGFR Inhibitors
To objectively evaluate the performance of this compound, its inhibitory activity will be compared against well-characterized, clinically relevant FGFR inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) against FGFR1 | Cell-Based Potency (GI50, nM) |
| This compound | Putative FGFR | To Be Determined | To Be Determined |
| Pemigatinib | FGFR1/2/3 | 0.4 / 0.5 / 1 | 1 - 10 (in FGFR-driven lines) |
| Erdafitinib | FGFR1/2/3/4 | 1.2 / 2.5 / 3.0 / 5.7 | 2 - 20 (in FGFR-driven lines) |
| Infigratinib | FGFR1/2/3 | 1.1 / 1.0 / 2.0 | 5 - 30 (in FGFR-driven lines) |
Note: IC50 and GI50 values are highly dependent on specific assay conditions and cell lines used.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on FGFR kinase activity.
Protocol:
-
Reagents: Recombinant human FGFR1 kinase domain, poly(Glu, Tyr) substrate, ATP, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and test compound.[4]
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify ATP consumption using a luminescent kinase assay kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits FGFR phosphorylation in a cellular context.
Protocol:
-
Cell Culture: Use a cancer cell line with known FGFR amplification or fusion (e.g., SNU-16, KG-1).
-
Treatment: Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FGFR and total FGFR.
-
Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated FGFR to total FGFR at different compound concentrations.
Downstream Signaling Pathway Analysis
Objective: To assess the impact of the compound on key downstream signaling pathways regulated by FGFR.
Signaling Pathway Diagram:
Caption: Simplified FGFR signaling pathway.
Protocol:
-
Following the same treatment protocol as the target engagement assay, probe Western blots for key downstream signaling proteins such as phospho-ERK and phospho-AKT.
-
Analyze the dose-dependent decrease in the phosphorylation of these downstream effectors.
Cell Viability Assay
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.[4]
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[4]
Conclusion
This comparative guide provides a robust framework for the initial validation of this compound as a putative FGFR inhibitor. By systematically progressing through biochemical, cellular, and downstream signaling assays and comparing the results to established FGFR inhibitors, researchers can generate the necessary data to ascertain the compound's mechanism of action and therapeutic potential. Successful validation would warrant further preclinical development, including in vivo efficacy and pharmacokinetic studies.[3]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists in Drug Development
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
A summary of required personal protective equipment is provided in the table below.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, filter paper), must be classified as hazardous waste.[1][5]
-
This waste must be segregated from other waste streams to prevent incompatible reactions.[5] Specifically, it should not be mixed with strong oxidizing agents or bases.[6]
-
-
Container Selection and Labeling:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.[3]
-
The container must be in good condition, without leaks or external residue.[4]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[5] Clearly indicate the associated hazards (e.g., Irritant, Combustible Solid).
-
-
Storage:
-
Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
